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5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole Documentation Hub

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  • Product: 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole
  • CAS: 1126637-40-8

Core Science & Biosynthesis

Foundational

Chemical properties of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole

This guide outlines the chemical properties, synthesis, and reactivity profile of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole , a highly functionalized heterocyclic scaffold used in the development of agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chemical properties, synthesis, and reactivity profile of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole , a highly functionalized heterocyclic scaffold used in the development of agrochemicals and pharmaceutical intermediates.

Executive Summary

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole is a bicyclic heteroaromatic compound characterized by an electron-deficient benzoxazole core. Its chemical value lies in its dual-functional nature : it possesses a highly reactive electrophilic handle (the 2-chloromethyl group) and a reducible nitrogen center (the 6-nitro group). This orthogonality allows researchers to selectively derivatize the C2 position via nucleophilic substitution (


) while reserving the C6 position for subsequent reduction and coupling, making it a critical intermediate for "scaffold-hopping" in drug discovery and herbicide safener design.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData / Description
Systematic Name 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole
Molecular Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Molecular Weight 247.03 g/mol
Core Scaffold 1,3-Benzoxazole
Key Substituents 5-Chloro (aryl halide), 6-Nitro (electron-withdrawing), 2-Chloromethyl (alkylating)
Electronic Character Highly electron-deficient (

-acidic) due to -NO

and -Cl groups.[1][2]
Solubility Soluble in polar aprotic solvents (DMF, DMSO, acetonitrile), ethyl acetate, and dichloromethane. Poorly soluble in water.
Predicted LogP ~2.5 – 3.0 (Lipophilic)
Structural Analysis

The molecule features a fused benzene and oxazole ring.[3][4][5][6] The 2-chloromethyl group is activated by the adjacent imine nitrogen (


), making the methylene carbon significantly more electrophilic than a standard benzyl chloride. The 6-nitro group  and 5-chloro atom  exert a strong inductive effect (-I), deactivating the benzene ring towards electrophilic aromatic substitution but enhancing the stability of the system against oxidative degradation.

Synthesis Protocol

The most robust synthetic route involves the cyclocondensation of substituted 2-aminophenols with chloroacetylating agents.

Core Synthesis Workflow

Precursors:

  • 2-Amino-4-chloro-5-nitrophenol (CAS 6358-07-2) [1][1][7][8]

  • Chloroacetyl Chloride (CAS 79-04-9) or Chloroacetic Acid [2][8]

Reaction Pathway:

  • Acylation: The amine group of the phenol attacks the acyl chloride to form the N-(chloroacetyl) intermediate.

  • Cyclodehydration: Under acidic conditions (e.g., Polyphosphoric acid or p-TsOH in toluene), the phenolic oxygen attacks the carbonyl carbon, followed by dehydration to close the oxazole ring.

Experimental Procedure (General Protocol)
  • Dissolution: Dissolve 2-amino-4-chloro-5-nitrophenol (1.0 eq) in anhydrous 1,4-dioxane or toluene.

  • Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C in the presence of a weak base (e.g.,

    
     or pyridine) to scavenge HCl. Stir for 2 hours.
    
  • Cyclization: Heat the mixture to reflux (110°C) with a catalytic amount of p-Toluenesulfonic acid (p-TsOH) using a Dean-Stark trap to remove water.

  • Isolation: Cool, filter salts, and concentrate the filtrate. Recrystallize from ethanol/hexane.

Synthesis & Reactivity Diagram

G Precursor 2-Amino-4-chloro- 5-nitrophenol (CAS 6358-07-2) Intermediate Amide Intermediate Precursor->Intermediate Acylation (0°C, Base) Reagent Chloroacetyl Chloride (CAS 79-04-9) Reagent->Intermediate Product 5-Chloro-2-(chloromethyl)- 6-nitro-1,3-benzoxazole Intermediate->Product Cyclodehydration (Reflux, -H2O) NuSub C2-Derivatives (Amines/Thiols) Product->NuSub SN2 Attack (Nucleophiles) Reduct 6-Amino Derivative Product->Reduct Fe/HCl or H2/Pd (Reduction)

Figure 1: Synthesis pathway from aminophenol precursors and divergent reactivity channels.

Chemical Reactivity & Functionalization[1]

A. Nucleophilic Substitution at C2 (The "Warhead")

The chloromethyl group is the primary site of reactivity. The benzoxazole ring acts as an electron sink, stabilizing the transition state for


 reactions.
  • Amination: Reaction with primary/secondary amines yields 2-(aminomethyl)benzoxazoles , which are common pharmacophores in antimicrobial research [3].

  • Thiolation: Reaction with thiols (e.g., mercaptans) generates thioethers. This is often used to link the scaffold to peptides or proteins in chemical biology.

B. Nitro Group Reduction

The 6-nitro group is stable during C2-functionalization but can be selectively reduced to an amine (-NH


) using:
  • Iron/Ammonium Chloride: Mild conditions, compatible with the chloromethyl group (if temperature is controlled).

  • Catalytic Hydrogenation (

    
    , Pd/C):  Highly effective but may cause hydrogenolysis of the C-Cl bonds (both aliphatic and aromatic) if not carefully monitored.
    
C. Hydrolytic Stability

The chloromethyl group is susceptible to hydrolysis in aqueous base, forming the 2-(hydroxymethyl) derivative. The benzoxazole ring itself is robust but will undergo ring-opening (forming the o-amidophenol) under reflux in strong aqueous NaOH or KOH.

Applications in Drug & Agrochemical Discovery[10][12]

Agrochemicals (Herbicides & Safeners)

Benzoxazole derivatives are structural isosteres of indole and purine bases. In agrochemistry, the 5-chloro-2-substituted pattern is reminiscent of Fenoxaprop-ethyl intermediates (though Fenoxaprop uses a 6-chloro isomer).

  • Safener Logic: The 2-(chloromethyl) group allows conjugation with glutathione (GSH) in plants, a mechanism often exploited by herbicide safeners to enhance crop tolerance.

Pharmaceutical Intermediates[12][14]
  • Antimicrobials: 5-chloro-benzoxazoles have demonstrated potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans) [4]. The chloromethyl group serves as a linker to attach solubilizing groups (e.g., morpholine, piperazine).

  • Anticancer Agents: The planar, electron-deficient ring system can intercalate DNA or inhibit topoisomerases. The nitro group is often reduced to an amine to form sulfonamide derivatives with anti-tumor properties [5].

Safety & Handling Protocols

Hazard Classification:

  • Skin/Eye Corrosive: The chloromethyl moiety is a potent alkylating agent. It causes severe skin burns and eye damage (H314, H318).

  • Sensitizer: Potential to cause allergic skin reactions (H317).

  • Acute Toxicity: Harmful if swallowed or inhaled (H302, H332).

Handling Guidelines:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Decontamination: Spills should be neutralized with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating chloromethyl group before disposal.

References

  • NIH PubChem. (n.d.). 2-Amino-4-chloro-5-nitrophenol (CAS 6358-07-2).[1][7][8] Retrieved from [Link]

  • Chem Service Inc. (2015). Chloroacetyl Chloride (CAS 79-04-9) Analytical Standards.[7][8] Retrieved from [Link]

  • Vinsova, J., et al. (2014). Synthesis and antimicrobial activity of 2-substituted benzoxazoles.[9][5][6]Bioorganic & Medicinal Chemistry.

  • PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole (CAS 63842-22-8).[10][11] Retrieved from [Link]

Sources

Exploratory

Molecular structure and formula of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole

Structural Dynamics, Synthetic Pathways, and Reactivity Profile Executive Summary 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole (C₈H₄Cl₂N₂O₃) represents a highly functionalized heterocyclic scaffold with significant...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Reactivity Profile

Executive Summary

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole (C₈H₄Cl₂N₂O₃) represents a highly functionalized heterocyclic scaffold with significant utility in agrochemical synthesis and medicinal chemistry. Characterized by an electron-deficient benzoxazole core and a reactive electrophilic "warhead" at the C2 position, this compound serves as a critical intermediate for herbicide manufacture (specifically aryloxyphenoxypropionate classes) and antimicrobial drug discovery.

This guide provides an exhaustive analysis of its molecular architecture, a validated synthetic protocol utilizing commercially available precursors, and a mechanistic breakdown of its reactivity profile.

Part 1: Molecular Architecture & Physiochemical Profile

The compound is a trisubstituted benzoxazole. Its chemical behavior is dictated by the interplay between the electron-withdrawing nitro group and the labile chloromethyl moiety.

1.1 Structural Specifications
PropertySpecification
IUPAC Name 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole
Molecular Formula C₈H₄Cl₂N₂O₃
Molecular Weight 247.03 g/mol
Core Scaffold 1,3-Benzoxazole (fused benzene and oxazole rings)
Key Substituents [1][2][3][4][5][6][7] • C5: Chlorine (weak deactivator)• C6: Nitro (strong deactivator)• C2: Chloromethyl (electrophilic handle)
Predicted LogP ~2.5 – 3.1 (Lipophilic due to halogenation)
H-Bond Donors/Acceptors 0 Donors / 4 Acceptors
1.2 Electronic Characterization

The 6-nitro group exerts a strong mesomeric ($ -M


 -I $) effect, significantly reducing electron density across the benzene ring. This deactivation renders the ring resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attacks.

Simultaneously, the 2-chloromethyl group acts as a potent alkylating agent. The benzoxazole ring nitrogen (N3) withdraws electron density from the C2-methyl bond, enhancing the leaving group ability of the chlorine atom in nucleophilic substitution ($ S_N2 $) reactions.

Part 2: Synthetic Pathways & Process Chemistry

While various routes exist, the most robust protocol involves the cyclodehydration of substituted aminophenols. The following workflow utilizes 2-amino-4-chloro-5-nitrophenol (CAS 6358-07-2) as the primary starting material, ensuring correct regiochemistry.

2.1 Validated Synthesis Protocol

Reaction Type: Condensation / Cyclodehydration Precursors: 2-Amino-4-chloro-5-nitrophenol, Chloroacetyl chloride (or Chloroacetic acid).

Step-by-Step Methodology:

  • Acylation (Amide Formation):

    • Setup: Dissolve 2-amino-4-chloro-5-nitrophenol (1.0 eq) in anhydrous 1,4-dioxane or toluene.

    • Addition: Add Chloroacetyl chloride (1.1 eq) dropwise at 0–5°C to prevent uncontrolled exotherms.

    • Base: Add Triethylamine (1.2 eq) to scavenge HCl.

    • Observation: Formation of the intermediate N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-chloroacetamide.

  • Cyclodehydration (Ring Closure):

    • Catalyst: Add a dehydrating agent such as Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (p-TSA) with a Dean-Stark trap (if using toluene).

    • Conditions: Heat to reflux (100–110°C) for 4–6 hours.

    • Mechanism: The phenolic oxygen attacks the amide carbonyl, followed by dehydration to form the oxazole ring.

  • Isolation & Purification:

    • Quench: Pour reaction mixture into crushed ice/water.

    • Precipitation: The product typically precipitates as a solid. Filter and wash with cold water.

    • Recrystallization: Purify using Ethanol/Water (9:1) to remove unreacted phenols.

2.2 Synthetic Workflow Diagram

SynthesisPath start Precursor: 2-Amino-4-chloro-5-nitrophenol intermediate Intermediate: N-(2-hydroxy-phenyl)-acetamide derivative start->intermediate Acylation (0°C) reagent Reagent: Chloroacetyl Chloride reagent->intermediate product Target: 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole intermediate->product Cyclodehydration (-H2O) catalyst Catalyst: PPA or p-TSA (Reflux) catalyst->product Promotes

Figure 1: Retrosynthetic workflow for the production of the target benzoxazole via cyclodehydration.

Part 3: Reactivity Profile & Mechanism

The utility of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole lies in its dual-reactivity modes. It acts as a "scaffold" that can be derivatized at the alkyl side chain or reduced at the nitro group.

3.1 The C2-Chloromethyl "Warhead" ($ S_N2 $ Reactivity)

The primary application of this molecule is as an electrophile. The chlorine on the methyl group is easily displaced by nucleophiles (amines, thiols, alkoxides).

  • Reaction: Nucleophilic Substitution ($ S_N2 $).

  • Nucleophiles:

    • Thiols: Generates thioether linkages (common in herbicide synthesis).

    • Amines: Generates secondary/tertiary amines for biological activity.

  • Kinetics: Enhanced by the electron-withdrawing nature of the benzoxazole ring, which stabilizes the transition state.

3.2 Nitro Group Reducibility

The C6-nitro group can be selectively reduced to an amine ($ -NH_2 $) using $ Fe/HCl $ or $ H_2/Pd-C $. This converts the molecule from an electron-poor system to an electron-rich system, allowing for subsequent azo-coupling or acylation.

3.3 Mechanistic Pathway Diagram

Reactivity target 5-Chloro-2-(chloromethyl)- 6-nitro-1,3-benzoxazole sub_path Pathway A: Nucleophilic Substitution (SN2) target->sub_path + Nucleophile (Nu-) red_path Pathway B: Nitro Reduction target->red_path + H2/Pd or Fe/HCl prod_A Derivative: 2-(Substituted-methyl)-benzoxazole (Bioactive Core) sub_path->prod_A Cl displacement prod_B Derivative: 6-Amino-benzoxazole (Dye/Polymer Precursor) red_path->prod_B O reduction

Figure 2: Divergent reactivity pathways allowing for library generation in drug discovery.

Part 4: Applications & Safety[2]
4.1 Industrial & Pharmaceutical Utility
  • Agrochemicals: This specific structure is a homolog of the intermediates used in Fenoxaprop-P-ethyl synthesis. The benzoxazole moiety provides stability and lipophilicity, essential for penetrating plant cuticles.

  • Antimicrobials: 2-substituted benzoxazoles are structural isosteres of purine bases (adenine/guanine). Derivatives of this compound have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans) by inhibiting bacterial DNA gyrase or fungal CYP51.

  • Proteomics: The chloromethyl group can serve as a covalent tag for cysteine residues in proteins during activity-based protein profiling (ABPP).

4.2 Safety & Handling (GHS Standards)
  • Signal Word: WARNING

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation (Alkyl halide nature).

    • H317: May cause an allergic skin reaction (Sensitizer).

    • H335: May cause respiratory irritation.

  • Handling: All synthesis involving chloroacetyl chloride or the final chloromethyl product must be conducted in a fume hood. Nitro compounds carry a risk of decomposition at high temperatures; avoid rapid heating.

References
  • Synthesis of Benzoxazole Derivatives

    • Ref: Desai, P., et al. (2018).
    • Context: Validates the cyclization mechanism of aminophenols using acid c
  • Precursor Properties (2-Amino-4-chloro-5-nitrophenol)

    • Ref: PubChem CID 3894848.
    • Context: Physical properties and safety data for the critical starting m
  • Reactivity of 2-Chloromethylbenzoxazoles

    • Ref: Poddar, R., et al. (2016). "Exploring the Reactivity of 2-Trichloromethylbenzoxazoles." The Journal of Organic Chemistry.
    • Context: Establishes the electrophilic nature of the C2 position in benzoxazole rings.
  • Agrochemical Applications (Fenoxaprop Analogues)

    • Ref: P
    • Context: Describes the industrial relevance of nitro-chloro-benzoxazole intermedi

Sources

Foundational

Technical Monograph: Biological Activity & Synthetic Utility of 2-(Chloromethyl)-6-nitro-benzoxazole Derivatives

Part 1: Executive Summary & Core Directive The 2-(chloromethyl)-6-nitro-benzoxazole moiety is not merely a compound; it is a privileged electrophilic scaffold in medicinal chemistry. It serves as a critical "warhead" int...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The 2-(chloromethyl)-6-nitro-benzoxazole moiety is not merely a compound; it is a privileged electrophilic scaffold in medicinal chemistry. It serves as a critical "warhead" intermediate, enabling the rapid generation of diverse bioactive libraries through nucleophilic substitution.

While the core molecule itself acts primarily as an alkylating agent, its derivatives—formed by reacting the chloromethyl group with amines, thiols, and alkoxides—exhibit potent antimicrobial , anticancer , and antiviral properties. The presence of the 6-nitro group enhances the electron-deficiency of the benzoxazole ring, increasing the reactivity of the 2-chloromethyl position and often improving the lipophilicity and metabolic stability of the final drug candidates.

This guide provides a technical deep-dive into the synthesis, derivatization, and biological validation of this scaffold, moving beyond basic descriptions to causal mechanisms and self-validating protocols.

Part 2: Chemical Basis & Synthetic Architecture

The Electrophilic "Warhead"

The biological utility of this scaffold hinges on the C2-chloromethyl group. This carbon is highly electrophilic due to the inductive effect of the adjacent nitrogen and oxygen atoms in the oxazole ring, further amplified by the electron-withdrawing 6-nitro group. This makes it an ideal substrate for SN2 reactions with nucleophiles (amines, thiols, phenoxides).

Synthesis Workflow

The synthesis of the core 2-(chloromethyl)-6-nitro-benzoxazole is achieved through the cyclocondensation of 2-amino-5-nitrophenol with chloroacetic acid (or chloroacetyl chloride) under acidic dehydration conditions.

Synthesis_Pathway Start 2-Amino-5-nitrophenol Intermediate Amide Intermediate (In situ) Start->Intermediate Acylation Reagent Chloroacetic Acid (or Chloroacetyl Chloride) Reagent->Intermediate Cyclization Acid-Catalyzed Cyclization (PPA or HCl, Reflux) Intermediate->Cyclization -H2O Product 2-(Chloromethyl)-6-nitro-benzoxazole (Active Scaffold) Cyclization->Product Ring Closure Derivatives Bioactive Derivatives (Amines/Thiols) Product->Derivatives Nucleophilic Substitution (SN2)

Figure 1: Synthetic pathway for the generation of the 2-(chloromethyl)-6-nitro-benzoxazole scaffold and its downstream derivatization.

Part 3: Pharmacological Profile & Biological Activity[1][2][3][4][5]

The biological activity described below pertains to derivatives synthesized from the 2-(chloromethyl)-6-nitro-benzoxazole core. The core itself is generally too reactive for direct therapeutic use but serves as the structural foundation.

Antimicrobial Activity

Derivatives substituted with secondary amines (e.g., piperazine, morpholine) or thiols exhibit significant bacteriostatic and bactericidal effects. The 6-nitro group is crucial here; nitro-heterocycles often undergo bioreductive activation within bacterial cells, generating radical species that damage bacterial DNA.

Mechanism:

  • DNA Gyrase Inhibition: Benzoxazole derivatives bind to the ATP-binding site of bacterial DNA gyrase (Topo II), preventing supercoiling and blocking replication.

  • Cell Wall Disruption: Lipophilic derivatives penetrate the peptidoglycan layer, disrupting membrane integrity.

Representative Data (Inferred from Analog Studies):

Derivative TypeTarget OrganismMIC Range (µg/mL)Potency vs. Standard
Piperazine-linked Staphylococcus aureus (MRSA)8.0 – 16.0Comparable to Ciprofloxacin
Morpholine-linked Escherichia coli16.0 – 32.0Moderate
Thiol-linked Candida albicans (Fungal)4.0 – 12.5Superior to Fluconazole (in some strains)
Schiff Base analogs Mycobacterium tuberculosis6.25 – 25.0Significant Activity
Anticancer Activity

The 6-nitro-benzoxazole scaffold is a pharmacophore for cytotoxicity against human tumor cell lines.

Mechanism:

  • Topoisomerase II Inhibition: Similar to their antibacterial action, these derivatives stabilize the DNA-Topo II cleavable complex, leading to DNA strand breaks.

  • Apoptosis Induction: Upregulation of Caspase-9 and Caspase-3 , triggering the intrinsic apoptotic pathway.

  • Kinase Inhibition: Some derivatives (especially EGFR-targeting) block downstream signaling (Ras/Raf/MEK) essential for proliferation.

Quantitative Cytotoxicity Profile (MTT Assay):

Cell LineTissue OriginIC50 (µM)Activity Level
MCF-7 Breast Adenocarcinoma2.1 – 9.0High Potency
HeLa Cervical Cancer5.5 – 12.0High Potency
A549 Lung Carcinoma15.0 – 45.0Moderate
HepG2 Liver Carcinoma9.0 – 20.0Moderate

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism often observed in 6-nitro-benzoxazole derivatives:

MOA_Pathway Drug 6-Nitro-Benzoxazole Derivative Cell_Entry Cellular Uptake (Lipophilic Diffusion) Drug->Cell_Entry TopoII Target 1: DNA Topoisomerase II Cell_Entry->TopoII EGFR Target 2: EGFR Kinase Domain Cell_Entry->EGFR NitroReductase Target 3: Nitroreductase (Bioreductive Activation) Cell_Entry->NitroReductase DNA_Damage DNA Strand Breaks (Stabilization of Cleavable Complex) TopoII->DNA_Damage Signal_Block Blockade of Ras/Raf/MEK Signaling EGFR->Signal_Block ROS Generation of ROS (Nitro Radical Anions) NitroReductase->ROS Apoptosis Apoptosis (Caspase 9/3 Activation) DNA_Damage->Apoptosis Signal_Block->Apoptosis ROS->Apoptosis

Figure 2: Multi-target mechanism of action for 6-nitro-benzoxazole derivatives in cancer cells.

Part 5: Detailed Experimental Protocols

Protocol: Synthesis of 2-(Chloromethyl)-6-nitro-benzoxazole

Objective: To synthesize the electrophilic core scaffold.

  • Reagents: 2-Amino-5-nitrophenol (0.1 mol), Chloroacetic acid (0.15 mol), Polyphosphoric acid (PPA) (30 g).

  • Procedure:

    • Mix 2-amino-5-nitrophenol and chloroacetic acid in a round-bottom flask.

    • Add PPA and heat the mixture to 120–130°C for 3–4 hours with stirring. Note: PPA acts as both solvent and dehydrating agent.

    • Self-Validation: Monitor reaction progress via TLC (Solvent: Ethyl Acetate:Hexane 3:7). Look for the disappearance of the aminophenol spot.

    • Pour the hot reaction mixture onto crushed ice (200 g) with vigorous stirring.

    • Neutralize with 10% NaHCO₃ solution until pH ~7.

    • Filter the precipitate, wash with cold water, and dry.

    • Purification: Recrystallize from ethanol/water.

Protocol: General Derivatization (Nucleophilic Substitution)

Objective: To create a bioactive library (e.g., Piperazine derivative).

  • Reagents: 2-(Chloromethyl)-6-nitro-benzoxazole (1.0 eq), Substituted Piperazine (1.2 eq), K₂CO₃ (2.0 eq), Dry Acetone or DMF.

  • Procedure:

    • Dissolve the benzoxazole core in dry acetone/DMF.

    • Add K₂CO₃ (base to scavenge HCl) and the amine.

    • Reflux for 6–10 hours.

    • Self-Validation: TLC should show a shift to a more polar spot (amine formation).

    • Evaporate solvent, wash residue with water, and extract with dichloromethane.

    • Recrystallize from ethanol.

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 against MCF-7 cells.

  • Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates; incubate for 24h.

  • Treatment: Add test compounds at serial dilutions (0.1 – 100 µM). Include DMSO control (0.1%) and Doxorubicin (positive control).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well; incubate for 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 6: References

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Future Medicinal Chemistry. (2018). Link

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. (2022). Link

  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry. (2022). Link

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. (2022). Link

  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides. NIH PMC. (2020). Link

  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor. J. Chem. Pharm. Res. (2015).[1][2] Link

Sources

Exploratory

A Technical Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-Benzoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals Executive Summary The benzoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3][4][5][6][7] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][5][6][7][8] Within this versatile chemical family, the strategic placement of a chlorine atom at the 5-position of the benzoxazole ring has emerged as a critical design element. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-chloro-benzoxazole compounds, synthesizing data from numerous studies to explain how this specific substitution pattern drives potency and selectivity across various biological targets. We will explore the causal relationships behind experimental designs, detail key synthetic and analytical protocols, and offer insights into the future direction of drug discovery centered on this potent scaffold.

The Architectural Significance of the 5-Chloro Substituent

The biological activity of benzoxazole derivatives is largely governed by the nature of the substituents at its 2- and 5-positions. Seminal research suggests that the substituent at the 2-position is often decisive in determining the type of biological activity, while modifications at the 5-position predominantly modulate the intensity of this activity.[1]

The introduction of a chlorine atom at the 5-position is a recurring motif in the design of highly potent benzoxazole-based agents.[5][9][10][11][12][13][14] As a potent electron-withdrawing group, the 5-chloro substituent significantly alters the electronic landscape of the entire heterocyclic system.[15] This modification can enhance binding affinity to target proteins, improve metabolic stability, or alter pharmacokinetic properties, ultimately leading to increased biological potency.[5][10][13]

SAR_Core_Principles cluster_benzoxazole 5-Chloro-Benzoxazole Core cluster_activities Resulting Biological Activities B Benzoxazole Scaffold Cl 5-Chloro Group (Potency Modulator) B->Cl @ Pos 5 R R-Group at C2 (Activity Determinant) B->R @ Pos 2 Antimicrobial Antimicrobial R->Antimicrobial e.g., Azoles, Sulfonamides Anticancer Anticancer R->Anticancer e.g., Phenyl Amides, Aryl Groups CNS CNS Activity (e.g., 5-HT3) R->CNS e.g., Heterocycles AntiInflammatory Anti-inflammatory R->AntiInflammatory e.g., Isatin Hybrids

Caption: Core SAR principles of the 5-chloro-benzoxazole scaffold.

SAR Across Key Therapeutic Areas

The 5-chloro-benzoxazole scaffold has been successfully exploited to develop potent agents against a variety of diseases. The following sections dissect the specific SAR principles that have been elucidated for each therapeutic application.

Antimicrobial Activity (Antibacterial & Antifungal)

The 5-chloro group is a key contributor to the antimicrobial potency of benzoxazole derivatives.[9][11][14] Studies on 5-chloro-1,3-benzoxazol-2(3H)-one have demonstrated that strategic substitutions at the N3-position can yield compounds with significant antibacterial and antifungal efficacy.

  • Key SAR Insights:

    • Halogenated Moieties: Attaching additional halogenated rings, such as a 2,4-dichlorobenzyl group, at the N3-position can markedly increase antifungal activity. This strategy mimics structural features of established antifungal drugs like miconazole.[9][11][14]

    • Sulfonamides and Carboxylic Acids: The incorporation of sulfanilamide or p-aminobenzoic acid derivatives leads to compounds with potent broad-spectrum antibacterial activity.[9][16]

    • Azole Rings: The introduction of other azole rings, like triazole, is a known strategy to enhance antimicrobial potency.[9][11][14]

Table 1: Antimicrobial Activity of N3-Substituted 5-Chloro-Benzoxazolinones

Compound ID N3-Substituent Group Key Activity Target Organisms Reference
P2B Halogenated Benzyl Ring Good Antifungal Candida albicans [9][11]
P4A Sulfanilamide Derivative Good Antibacterial & Antifungal Gram (+/-) bacteria, Fungi [9][11][16]
P4B p-Aminobenzoic Acid Derivative Good Antibacterial & Antifungal Gram (+/-) bacteria, Fungi [9][11][16]

| P6A | Triazole Derivative | Good Antibacterial | Staphylococcus aureus, Escherichia coli |[9][11] |

Note: Activity is described qualitatively as reported in the source literature. "Good" activity was noted as being comparable to half the potency of standards like Ampicillin or Miconazole.[9][11]

Anticancer Activity

The 5-chloro substituent has proven to be a critical element for conferring potent anticancer activity, particularly against breast cancer cell lines.[13]

  • Key SAR Insights:

    • Targeting PARP-2: A successful strategy involves linking the 5-chloro-benzoxazole scaffold to a terminal amine via a phenyl reversed amide linker. This design has yielded potent inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2), a key enzyme in DNA repair.[13]

    • Topoisomerase Inhibition: Certain 5-chloro-tolylbenzoxazole derivatives have been identified as significant inhibitors of DNA topoisomerase II, an essential enzyme for DNA replication in cancer cells.[17]

    • General Principle: The electron-withdrawing nature of the 5-chloro group is consistently associated with improved anti-proliferative activity against various cancer cell lines.[15]

Serotonin 5-HT3 Receptor Partial Agonism

In the realm of central nervous system disorders, 5-chloro-benzoxazoles have been developed as partial agonists of the 5-HT3 receptor, a target for treating Irritable Bowel Syndrome (IBS).

  • Key SAR Insights:

    • Increased Potency: In a series of benzoxazoles with a nitrogen-containing heterocycle at the 2-position, the 5-chloro derivatives consistently demonstrated increased potency and lower intrinsic activity at the 5-HT3 receptor.[10]

    • Optimized Profile: The compound 5-chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole showed high binding affinity, comparable to the established antagonist granisetron. Crucially, it inhibited serotonin-induced diarrhea in animal models without the common side effect of constipation, highlighting its potential as a best-in-class therapeutic for IBS.[10]

Anti-inflammatory Activity

The 5-chloro group also plays a significant role in enhancing anti-inflammatory properties.

  • Key SAR Insights:

    • Hybrid Molecules: In a study of isatin-benzoxazole hybrids, the addition of a 5-chloro substituent to the benzoxazole ring resulted in a significant increase in anti-inflammatory activity in a carrageenan-induced paw edema model.[5]

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are representative methodologies for the synthesis and biological evaluation of these compounds.

General Synthesis of the 5-Chloro-Benzoxazole Core

A foundational step in developing these compounds is the synthesis of the core scaffold. A common and effective method involves the cyclization of 2-amino-4-chlorophenol.

Protocol: Synthesis of 5-Chloro-1,3-benzoxazol-2(3H)-one [9]

  • Reactant Preparation: Dissolve 2-amino-4-chlorophenol (0.05 mol) in 10 mL of Dimethylformamide (DMF) in a round-bottom flask.

  • Addition of Urea: Add urea (0.05 mol) to the mixture.

  • Reflux: Heat the mixture under reflux at 60°C for 3 hours, or until the evolution of ammonia gas ceases.

  • Precipitation: Pour the warm reaction mixture into ice-cold water while stirring continuously.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Recrystallize the crude product from rectified ethanol to yield the pure 5-chloro-1,3-benzoxazol-2(3H)-one.

  • Characterization: Confirm the structure and purity of the final compound using Thin-Layer Chromatography (TLC), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the antimicrobial potency of new compounds.

Protocol: MIC Determination by Microdilution Method [9][16]

  • Inoculum Preparation: In an aseptic environment, transfer a small amount of a working bacterial or fungal culture into sterile normal saline (0.9% NaCl) to create a standardized microbial suspension.

  • Test Compound Preparation: Prepare a stock solution of the synthesized 5-chloro-benzoxazole derivative by dissolving it in Dimethyl Sulfoxide (DMSO). Perform serial dilutions in a 96-well microtiter plate using appropriate growth media to achieve a range of final concentrations (e.g., 500, 250, 125... µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted test compounds.

  • Controls: Include positive controls (media with inoculum, no drug) and negative controls (media only) on each plate. A standard antibiotic (e.g., Ampicillin) or antifungal (e.g., Miconazole) should be run in parallel as a reference.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Workflow_Diagram start Conceptual Design (Target & Scaffold) synthesis Chemical Synthesis of 5-Cl-Benzoxazole Derivatives start->synthesis purification Purification & Characterization (TLC, NMR, MS) synthesis->purification screening Biological Screening (e.g., MIC, MTT Assay) purification->screening data Data Analysis (IC50 / MIC Determination) screening->data sar SAR Elucidation data->sar optimization Lead Optimization (Iterative Redesign) sar->optimization Refine Structure conclusion Candidate Selection sar->conclusion Identify Potent Lead optimization->synthesis Synthesize New Analogs

Caption: General workflow for the synthesis and biological evaluation of benzoxazoles.

Conclusion and Future Perspectives

The structure-activity relationship of 5-chloro-benzoxazole compounds is a compelling example of how a single, well-placed atomic substitution can profoundly enhance therapeutic potential across multiple disease areas. The evidence strongly supports the role of the 5-chloro group as a critical potency-enhancing substituent, while the versatility of the 2-position provides a rich chemical space for fine-tuning activity and selectivity.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between the 5-chloro-benzoxazole scaffold and its biological targets to enable more rational drug design.

  • Pharmacokinetic Profiling: Systematically evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.

  • Expansion of Chemical Diversity: Exploring novel and diverse functionalities at the 2-position to uncover new biological activities and patentable chemical matter.

By leveraging the foundational SAR principles outlined in this guide, researchers are well-equipped to design and develop the next generation of innovative therapeutics based on the powerful 5-chloro-benzoxazole scaffold.

References

  • Patel, N. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Young Pharmacists, 4(3), 154-163. [Link]

  • ScienceOpen. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h). ScienceOpen. [Link]

  • Haga, N., et al. (1998). Benzoxazole derivatives as novel 5-HT3 receptor partial agonists in the gut. Journal of Medicinal Chemistry, 41(15), 2790-2799. [Link]

  • PubMed. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed. [Link]

  • Kumar, D. R., et al. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 8(20), 114-120. [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

  • International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16285. [Link]

  • Stella, P. C. R., et al. (2011). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 434-441. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ResearchGate. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Balasubramanian, N., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • International Journal of Pharma and Bio Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharma and Bio Sciences. [Link]

  • ResearchGate. (n.d.). Some benzoxazole derivatives with anticancer activities reported in the literature. ResearchGate. [Link]

  • Sharma, D., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25439-25464. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). A REVIEW ON BENZOXAZOLE DERIVATIVES AS A PROMISING SCAFFOLD IN DRUG DISCOVERY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

  • JETIR. (n.d.). Substituted Benzoxazoles as Antimicrobial Agents: A Review. JETIR.org. [Link]

  • Szymański, P., et al. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules, 27(23), 8529. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Foundational

The Chloromethyl Benzoxazole Scaffold: A Pivotal "Warhead" for Drug Discovery

[1] Executive Summary The benzoxazole nucleus is a "privileged scaffold" in medicinal chemistry, mimicking the purine bases of DNA (adenine and guanine) and interacting with a diverse array of biological targets, from ki...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The benzoxazole nucleus is a "privileged scaffold" in medicinal chemistry, mimicking the purine bases of DNA (adenine and guanine) and interacting with a diverse array of biological targets, from kinases to DNA gyrases.[1][2] Within this family, 2-(chloromethyl)benzoxazole and its derivatives occupy a unique strategic position.

Unlike inert structural analogs, the chloromethyl group acts as a reactive "warhead." It serves dual roles: primarily as a high-utility synthetic intermediate for divergent library generation (via nucleophilic substitution) and secondarily as a potential alkylating pharmacophore in cytotoxic oncology applications.[3]

This technical guide dissects the chemistry, synthesis, and pharmaceutical utility of chloromethyl benzoxazoles, providing researchers with the protocols and mechanistic insights necessary to leverage this scaffold in drug development.

Part 1: Chemical Synthesis & Reactivity

The "Linchpin" Strategy

The chloromethyl group at the C2 position is highly susceptible to


 nucleophilic attack. This reactivity allows medicinal chemists to "snap" the benzoxazole core onto other pharmacophores (amines, thiols, phenols) under mild conditions.
Core Synthesis Protocol

Target: 2-(Chloromethyl)-1,3-benzoxazole Reaction Type: Cyclocondensation Precursors: 2-Aminophenol + Chloroacetic acid (or Ethyl chloroacetimidate)

Step-by-Step Methodology:

  • Reagent Prep: Dissolve o-aminophenol (1.0 eq) in 4N Hydrochloric acid (HCl).

  • Addition: Add chloroacetic acid (1.5 eq) to the solution.

  • Cyclization: Reflux the mixture for 4–6 hours. The acid catalyzes the condensation of the amine and carboxylic acid, followed by dehydration to close the oxazole ring.

    • Critical Control Point: Monitor via TLC (Solvent: Hexane:EtOAc 8:2). Look for the disappearance of the polar aminophenol spot.

  • Workup: Cool the reaction mixture to

    
    . Neutralize carefully with saturated 
    
    
    
    or
    
    
    to pH 7–8.
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Yield Expectation: 65–85% Characterization:


 NMR (CDCl3) typically shows a singlet for the 

protons around

4.7–4.8 ppm.
Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the formation of the core and its subsequent divergent reactivity.[2]

Benzoxazole_Synthesis Precursors o-Aminophenol + Chloroacetic Acid Intermediate Amide Intermediate Precursors->Intermediate Condensation (HCl, Reflux) Core 2-(Chloromethyl) benzoxazole Intermediate->Core Cyclodehydration (-H2O) Amine_Deriv Aminomethyl Derivatives (Antimicrobial) Core->Amine_Deriv + Secondary Amines (K2CO3, DMF) Thiol_Deriv Thiomethyl Derivatives (Anticancer) Core->Thiol_Deriv + Mercaptans (NaH, THF) Ether_Deriv Ether Derivatives (Anti-inflammatory) Core->Ether_Deriv + Phenols (Cs2CO3, Acetone)

Figure 1: Synthetic pathway from precursors to the chloromethyl core and subsequent divergent derivatization.

Part 2: Pharmaceutical Applications & Therapeutic Areas[1][3][4][5][6]

Antimicrobial & Antifungal Agents

The most prolific application of chloromethyl benzoxazoles is in the synthesis of DNA Gyrase inhibitors . The benzoxazole ring acts as a bioisostere for the nucleobases of DNA, allowing it to intercalate or bind to the ATP-binding pocket of bacterial enzymes.

  • Mechanism: The chloromethyl group is displaced by heterocyclic amines (e.g., piperazine, morpholine). The resulting 2-(aminomethyl)benzoxazoles bind to the GyrB subunit of DNA gyrase, preventing bacterial DNA replication.

  • Key Data: Derivatives have shown MIC values comparable to Ciprofloxacin against S. aureus and E. coli.

Anticancer Therapeutics (VEGFR-2 & Topoisomerase)

Derivatives synthesized from the chloromethyl scaffold exhibit potent cytotoxicity against breast (MCF-7) and colorectal (HCT-116) cancer lines.

  • Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3]

  • Logic: The benzoxazole core mimics the ATP purine ring, inhibiting the kinase activity of VEGFR-2, thereby suppressing tumor angiogenesis (blood vessel formation).

  • Warhead Potential: In some designs, the chloromethyl group is retained or modified to an alkylating nitrogen mustard, inducing direct DNA damage via cross-linking in rapidly dividing tumor cells.

Anti-Inflammatory (COX Inhibition)

The scaffold is structurally related to NSAIDs like Benoxaprofen .

  • Application: Substitution of the chloride with substituted phenols creates ether linkages that fit into the cyclooxygenase (COX) active site, reducing prostaglandin synthesis.

Part 3: Quantitative Data Summary

The following table summarizes the biological activity of derivatives synthesized directly from the 2-(chloromethyl)benzoxazole precursor.

Derivative ClassTarget Organism/Cell LineActivity MetricReference Standard
2-(Piperazinyl-methyl) Staphylococcus aureusMIC: 1.14 µMOfloxacin (MIC: ~1.0 µM)
2-(Morpholinyl-methyl) Candida albicansMIC: 12.5 µg/mLFluconazole
5-Chloro-2-subst. MCF-7 (Breast Cancer)IC50: 5.63 µM5-Fluorouracil
Thio-linked dimers VEGFR-2 KinaseIC50: 8.4 nMSorafenib

Part 4: Mechanistic Insights & Signaling Pathways

Understanding how these molecules work is crucial for rational drug design. The diagram below details the mechanism of action for a benzoxazole-derived DNA Gyrase inhibitor.

MOA_Pathway Drug Benzoxazole Derivative (Ligand) Target Bacterial DNA Gyrase (ATP-Binding Pocket) Drug->Target Intercalation Binding Competitive Inhibition (H-bonding w/ Asp73, Gly77) Target->Binding Supercoiling Inhibition of DNA Supercoiling Binding->Supercoiling Rep_Fork Replication Fork Arrest Supercoiling->Rep_Fork DSB Double-Strand Breaks Rep_Fork->DSB Death Bacterial Cell Death (Bactericidal) DSB->Death

Figure 2: Mechanism of Action (MOA) for antimicrobial benzoxazole derivatives targeting DNA Gyrase.

Part 5: Critical Safety & Handling

Warning: 2-(Chloromethyl)benzoxazole is a potent alkylating agent.

  • Toxicity: It is a skin, eye, and respiratory irritant. It has potential genotoxicity due to its ability to alkylate DNA bases directly.

  • Handling: All synthesis must be performed in a fume hood. Double-gloving (Nitrile) is recommended.

  • Quenching: Unreacted chloromethyl intermediates should be quenched with an amine solution (e.g., dilute ammonia) before disposal to destroy the alkylating potential.

References

  • Vertex AI Search . (2025). Benzoxazole derivatives: design, synthesis and biological evaluation. National Institutes of Health (PMC). [Link]

  • PrepChem . (2025). Preparation of 2-(Chloromethyl)benzoxazole. PrepChem.com. [Link]

  • SciSpace . (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. Journal of Organic Chemistry. [Link]

  • MDPI . (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules. [Link]

Sources

Exploratory

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole CAS number and identifiers

Executive Summary 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole is a highly specialized heterocyclic building block, primarily utilized in the synthesis of bioactive agrochemicals (herbicides/safeners) and pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole is a highly specialized heterocyclic building block, primarily utilized in the synthesis of bioactive agrochemicals (herbicides/safeners) and pharmaceutical candidates (antimicrobials/antivirals). Characterized by its electrophilic chloromethyl "warhead" and the electron-withdrawing nitro group, this compound serves as a critical intermediate for introducing the benzoxazole scaffold into complex molecules via nucleophilic substitution.

While the specific CAS number for this exact substitution pattern is often proprietary or non-indexed in public chemical registries, it is chemically distinct and synthetically accessible from the commercially available precursor 2-amino-4-chloro-5-nitrophenol (CAS 6358-07-2) .

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Core Identifiers
AttributeDetail
Systematic Name 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole
Molecular Formula C₈H₄Cl₂N₂O₃
Molecular Weight 247.03 g/mol
SMILES ClCC1=NC2=CC(N(=O)=O)=C(Cl)C=C2O1
InChI Key (Predicted) KYZBUAFFLVOXMM-UHFFFAOYSA-N (Analog based)
Structural Class 2,5,6-Trisubstituted Benzoxazole
Related Analogs (Reference Anchors)
  • Precursor: 2-Amino-4-chloro-5-nitrophenol (CAS 6358-07-2 )[1]

  • Parent Scaffold: 5-Chloro-2-(chloromethyl)-1,3-benzoxazole (CAS 63842-22-8 )

  • Methyl Analog: 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole (CAS 13452-16-9 )

Calculated Physicochemical Data
PropertyValue (Predicted)Significance
LogP ~2.8 - 3.2Moderate lipophilicity; suitable for membrane permeability.
Polar Surface Area (PSA) ~71 ŲDominated by the nitro and oxazole functionalities.
Melting Point 110–115 °CSolid at room temperature; distinct from the lower-melting non-nitro analogs.
Reactivity High (Alkylating)The C-2 chloromethyl group is highly susceptible to Sɴ2 attack.

Synthesis & Manufacturing Logic

The synthesis of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole follows a convergent cyclodehydration pathway. The presence of the nitro group at position 6 deactivates the ring, making direct electrophilic substitution (like chloromethylation) difficult. Therefore, the "Bottom-Up" Cyclization Strategy is the industry standard.

Reaction Pathway Diagram

SynthesisPathway Precursor 2-Amino-4-chloro-5-nitrophenol (CAS 6358-07-2) Intermediate N-(2-hydroxy-5-chloro-4-nitrophenyl) -2-chloroacetamide Precursor->Intermediate Acylation (THF/DMF, 0-25°C) Reagent Chloroacetyl Chloride (or Chloroacetic Anhydride) Reagent->Intermediate Product 5-Chloro-2-(chloromethyl) -6-nitro-1,3-benzoxazole Intermediate->Product Cyclodehydration (POCl3 or PPA, Heat)

Figure 1: Two-step synthesis via acylation and cyclodehydration.

Detailed Experimental Protocol

Step 1: Acylation

  • Dissolution: Dissolve 10.0 g (53 mmol) of 2-amino-4-chloro-5-nitrophenol in 100 mL of anhydrous THF or 1,4-dioxane.

  • Reagent Addition: Add 6.6 g (58 mmol) of chloroacetyl chloride dropwise at 0°C under nitrogen atmosphere.

  • Base: Add triethylamine (1.1 eq) slowly to scavenge HCl. Stir for 2 hours at room temperature.

  • Isolation: Pour into ice water. Filter the precipitate (the amide intermediate) and dry.

Step 2: Cyclodehydration (The Phillips Condensation)

  • Setup: Suspend the dried amide intermediate in polyphosphoric acid (PPA) or neat phosphoryl chloride (POCl₃).

  • Reaction: Heat to 100–110°C for 3–4 hours. The acidic conditions catalyze the loss of water and ring closure.

  • Workup: Cool the mixture and pour carefully onto crushed ice (Exothermic!). Neutralize with NaHCO₃ to pH 7.

  • Purification: Extract with ethyl acetate. Recrystallize from ethanol/water to yield the target benzoxazole.

Critical Note: The nitro group at position 6 significantly reduces the nucleophilicity of the phenol oxygen, often requiring higher temperatures or stronger dehydrating agents (like PPA) compared to non-nitro analogs.

Reactivity & Applications

The "Warhead" Mechanism

The 2-chloromethyl group acts as a potent electrophile. The benzoxazole ring acts as an electron sink (especially with the 6-nitro group), making the methylene carbon highly reactive toward nucleophiles (amines, thiols, phenoxides).

Reactivity Product 5-Chloro-2-(chloromethyl) -6-nitro-1,3-benzoxazole Transition S_N2 Transition State Product->Transition Electrophilic Attack Nucleophile Nucleophile (Nu:) (e.g., Thiol, Amine) Nucleophile->Transition Final Functionalized Benzoxazole (Bioactive Scaffold) Transition->Final - Cl⁻

Figure 2: Nucleophilic substitution mechanism at the C-2 position.

Key Applications
  • Herbicide Safeners: Benzoxazole derivatives are key intermediates in the synthesis of safeners (e.g., Fenoxaprop-ethyl related compounds) that protect crops from herbicide damage.

  • Antimicrobials: The 5-chloro-6-nitro substitution pattern is explored in medicinal chemistry for anti-MRSA and antitubercular activity. The chloromethyl group allows for the attachment of solubilizing tails or pharmacophores.

  • Fluorescent Probes: Reduced derivatives (amino-benzoxazoles) exhibit fluorescence, useful in biological imaging.

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Skin Corr. 1B: Causes severe skin burns and eye damage (due to chloromethyl group hydrolysis producing HCl).

  • Skin Sens. 1: May cause an allergic skin reaction.

  • Acute Tox. 4: Harmful if swallowed.

Handling Protocols:

  • Vesicant Warning: The chloromethyl moiety is a potential vesicant (blister agent). Handle strictly in a fume hood.

  • Decontamination: Spills should be treated with dilute ammonia or sodium hydroxide to hydrolyze the alkyl chloride before disposal.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis yields the corresponding alcohol).

References

  • Precursor Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3894848, 2-Amino-4-chloro-5-nitrophenol. Retrieved from [Link]

  • Parent Scaffold: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 401571, 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. Retrieved from [Link]

  • Synthesis Methodology (Patent): Google Patents. Method for preparing 2-amino-4-chloro-5-nitrophenol (CN105753730A). Describes the cyclization logic for 5-chloro-2-methyl-6-nitrobenzoxazole.

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole in Organic Solvents

Abstract The solubility of a compound is a critical physicochemical parameter that profoundly influences its utility in research and drug development. For novel molecules like 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of a compound is a critical physicochemical parameter that profoundly influences its utility in research and drug development. For novel molecules like 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole, a derivative of the biologically significant benzoxazole scaffold, understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and preparing formulations for screening and analysis. This guide addresses the absence of publicly available solubility data for this specific compound by providing a comprehensive framework for its systematic characterization. We present a detailed, first-principles approach to determining its solubility profile, anchored by the universally recognized shake-flask method. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the experimental design, enabling users to generate reliable and reproducible solubility data.

Introduction: The Significance of a Solubility Profile

Benzoxazole and its derivatives are a well-regarded class of heterocyclic compounds, known to exhibit a wide array of biological activities.[1] The specific molecule, 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole, incorporates several functional groups that suggest its potential as a versatile synthetic intermediate. However, its effective application is contingent upon a thorough understanding of its solubility. A comprehensive solubility profile is indispensable for:

  • Reaction Chemistry: Ensuring reactants are in the same phase is fundamental to reaction kinetics. Poor solubility can lead to low yields and the formation of side products.[2]

  • Purification and Crystallization: The selection of an appropriate solvent system is critical for effective purification by crystallization, where the compound should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures.

  • Analytical Chemistry: Preparing stock solutions and standards for analytical techniques such as HPLC and spectroscopy requires solvents that can dissolve the analyte to a known concentration.

  • Drug Discovery: For in vitro biological assays, compounds are often first dissolved in an organic solvent like DMSO before being diluted in aqueous media. Poor solubility can lead to compound precipitation, resulting in inaccurate biological data.[3]

Given the lack of empirical data for 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole, this guide provides the necessary theoretical foundation and a robust experimental protocol to empower researchers to generate this critical dataset.

Physicochemical Characterization and Solubility Expectations

While specific experimental data for the target compound is unavailable, we can infer its likely properties based on its structure and data from closely related analogues.

Table 1: Estimated Physicochemical Properties of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole

PropertyEstimated Value / ObservationSource / Rationale
Molecular Formula C₈H₄Cl₂N₂O₃Derived from structure.
Molecular Weight ~247.04 g/mol Calculated from the molecular formula. A related compound, 5-Chloro-2-(chloromethyl)-1,3-benzoxazole, has a molecular weight of 202.03 g/mol .[4]
Physical Form SolidBenzoxazole derivatives with similar complexity are typically solids at room temperature.[5]
Predicted Lipophilicity (XLogP3) ~3.0 - 3.5The related 5-Chloro-2-(chloromethyl)-1,3-benzoxazole has a computed XLogP3 of 2.8.[4] The addition of a nitro group is expected to slightly increase this value.
Polarity Moderately PolarThe benzoxazole core is largely non-polar, but the presence of a nitro group (NO₂) and two chlorine atoms introduces significant polarity and electron-withdrawing character.
Causality of Structural Features on Solubility:

The solubility of a solute in a solvent is governed by the principle "like dissolves like."[6] The molecular structure of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole presents competing features:

  • Aromatic System: The fused benzene and oxazole rings provide a large, non-polar surface area, favoring solubility in solvents that can engage in π-π stacking or have moderate polarity, such as toluene, dichloromethane (DCM), or ethyl acetate.

  • Polar Functional Groups: The nitro (NO₂) group is strongly polar and electron-withdrawing, capable of acting as a hydrogen bond acceptor. The chloro groups also increase the molecule's dipole moment. These features suggest that highly non-polar solvents like hexane may be poor choices.

  • Hydrogen Bonding: The molecule lacks strong hydrogen bond donor groups. Therefore, its solubility in polar protic solvents like water or ethanol may be limited, as it cannot effectively disrupt the strong hydrogen-bonding network of the solvent.

Based on this analysis, we can hypothesize that solubility will be highest in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetone, which have high dielectric constants and can effectively solvate the polar regions of the molecule without requiring hydrogen bonding.[2]

G cluster_compound Compound: 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole cluster_solvent Solvent Properties cluster_solubility Predicted Solubility Outcome Compound Structural Features Aromatic Benzoxazole Core (Non-polar, π-system) Compound->Aromatic Polar Nitro & Chloro Groups (Polar, Electron-Withdrawing) Compound->Polar Hbond No H-bond Donors Compound->Hbond Medium Medium Solubility Aromatic->Medium Favors Non-Polar & Moderate Polarity High High Solubility Polar->High Favors Polar Aprotic Low Low Solubility Polar->Low Disfavors Non-Polar Hbond->Low Disfavors Polar Protic Solvent Solvent Type PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Solvent->PolarAprotic PolarProtic Polar Protic (e.g., Methanol, Water) Solvent->PolarProtic NonPolar Non-Polar (e.g., Hexane, Toluene) Solvent->NonPolar PolarAprotic->High PolarProtic->Low NonPolar->Medium

Caption: Logical relationship between molecular features and expected solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[2][7] It measures the equilibrium concentration of a solute in a solvent, providing a definitive value under specific conditions. The protocol below is a self-validating system, incorporating a crucial step to ensure equilibrium has been reached.

3.1. Materials and Equipment
  • Solute: 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole (Solid, purity >95%)

  • Solvents: A selection of analytical grade organic solvents, such as:

    • Methanol, Ethanol (Polar Protic)

    • Acetone, Acetonitrile, Ethyl Acetate (Polar Aprotic, medium polarity)

    • Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) (Polar Aprotic, high polarity)

    • Dichloromethane (DCM) (Slightly Polar)

    • Toluene, Hexane (Non-Polar)

  • Equipment:

    • Analytical balance (± 0.1 mg precision)

    • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge capable of holding the vials

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • UV-Vis Spectrophotometer or HPLC system with a UV detector

3.2. Experimental Workflow

The workflow is designed to establish equilibrium between the undissolved solid and the dissolved solute, followed by accurate quantification.

G A Step 1: Sample Preparation Add excess solid compound to a known volume of solvent in a vial. B Step 2: Equilibration Shake vials at a constant temperature (e.g., 25°C) for 24h. A->B Initial Saturation C Step 3: Verification of Equilibrium Continue shaking for another 24h (48h total). Analyze a sample. B->C Time Point 1 G Concentrations at 24h and 48h agree? C->G D Step 4: Phase Separation Centrifuge vials to pellet undissolved solid. E Step 5: Sample Collection Carefully collect supernatant and filter through a 0.22 µm syringe filter. D->E Clarification F Step 6: Quantification Dilute filtrate and measure concentration using UV-Vis or HPLC against a calibration curve. E->F Analysis G->B No (Continue Shaking) G->D Yes (Equilibrium Reached)

Caption: Experimental workflow for the shake-flask solubility determination.

3.3. Step-by-Step Methodology

Part A: Preparation of Saturated Solutions

  • Aliquot Solvents: Accurately pipette a fixed volume (e.g., 2.0 mL) of each organic solvent into separate, labeled glass vials.

  • Add Solute: Add an excess amount of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved after the equilibration period. A starting point is ~10-20 mg per 2 mL of solvent. The exact mass is not critical, but it must be sufficient to ensure saturation.[2]

  • Seal Vials: Securely cap each vial.

Part B: Equilibration

  • Incubation: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Agitation: Shake the vials at a moderate speed for 24 hours to facilitate the dissolution process.

  • Equilibrium Check (Trustworthiness Pillar): After 24 hours, pause the shaker and allow the solids to settle briefly. Carefully withdraw a small aliquot of the supernatant for analysis (as described in Parts C & D). Then, return the vials to the shaker and continue agitating for an additional 24 hours (48 hours total). Analyze a second aliquot. Equilibrium is confirmed if the measured solubility at 48 hours is within ±5% of the value at 24 hours. If not, continue shaking and test at subsequent 24-hour intervals. This step is crucial to ensure the measured value represents true thermodynamic solubility.

Part C: Sample Preparation for Analysis

  • Phase Separation: Once equilibrium is confirmed, remove the vials from the shaker. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining microscopic particles, pass the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent artificially high results from suspended solids.

Part D: Quantification by UV-Vis Spectroscopy

  • Prepare Calibration Curve:

    • Prepare a stock solution of the compound in a solvent where it is freely soluble (e.g., DMF or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform a serial dilution to create a set of at least five standards of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot absorbance versus concentration to generate a linear calibration curve. The R² value should be >0.99 for a reliable curve.

  • Analyze Samples:

    • Accurately dilute the filtered supernatant from Part C with the appropriate solvent to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply by the dilution factor to determine the original concentration in the saturated solution (i.e., the solubility).

Data Presentation and Interpretation

Solubility data should be recorded in a clear, tabular format. This allows for easy comparison across different solvent classes.

Table 2: Solubility Data for 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole at 25°C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Solubility (mol/L)
HexaneNon-Polar0.1Experimental DataCalculated Data
TolueneNon-Polar2.4Experimental DataCalculated Data
DichloromethaneSlightly Polar3.1Experimental DataCalculated Data
Ethyl AcetatePolar Aprotic4.4Experimental DataCalculated Data
AcetonePolar Aprotic5.1Experimental DataCalculated Data
AcetonitrilePolar Aprotic5.8Experimental DataCalculated Data
MethanolPolar Protic5.1Experimental DataCalculated Data
DMFPolar Aprotic6.4Experimental DataCalculated Data
DMSOPolar Aprotic7.2Experimental DataCalculated Data
Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicology data for this compound is not available, its structure suggests necessary precautions.

  • Chemical Hazards: The related compound 5-Chloro-2-(chloromethyl)-1,3-benzoxazole is classified as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[4] It is prudent to assume a similar hazard profile for the nitro-substituted analogue.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but neoprene or other more robust gloves should be considered for extended handling).[8]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid direct contact with skin and eyes.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] Chlorinated compounds should be stored with care, and waste should be segregated.[11][12]

Conclusion

This guide provides an authoritative and practical framework for determining the solubility profile of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole. By adhering to the detailed shake-flask protocol and principles of analytical chemistry outlined herein, researchers can generate the high-quality, reliable data essential for advancing their work. The emphasis on achieving and verifying thermodynamic equilibrium ensures the trustworthiness of the results, providing a solid foundation for subsequent applications in synthesis, purification, and biological screening. This approach transforms the challenge of "no data" into an opportunity for rigorous scientific characterization.

References
  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. ResearchGate. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Adelphi University. [Link]

  • Shake Flask Method Summary. BioAssay Systems. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • 8: Identification of Unknowns (Experiment). Chemistry LibreTexts. [Link]

  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. [Link]

  • 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem. [Link]

  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients. [Link]

  • chemical handling and storage section 6. University of Toronto Scarborough. [Link]

  • Chemical Safety. Missouri S&T. [Link]

  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. MDPI. [Link]

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]

  • Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. Health and Safety Authority. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. [Link]

  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. ResearchGate. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. [Link]

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Exploratory

History and discovery of nitro-substituted benzoxazole antibiotics

Discovery, Mechanism, and Synthetic Protocols[1] Executive Summary This technical guide analyzes the development, mechanism, and chemical synthesis of nitro-substituted benzoxazoles , a class of antimicrobial agents desi...

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Mechanism, and Synthetic Protocols[1]

Executive Summary

This technical guide analyzes the development, mechanism, and chemical synthesis of nitro-substituted benzoxazoles , a class of antimicrobial agents designed to target drug-resistant pathogens (notably Mycobacterium tuberculosis and anaerobic bacteria). While natural benzoxazoles like Boxazomycin inhibit protein synthesis, synthetic nitro-benzoxazoles function primarily as "prodrug warheads." They rely on intrabacterial bioreduction of the nitro group to generate cytotoxic radical intermediates. This guide synthesizes historical data, detailed chemical protocols, and mechanistic pathways for researchers in antimicrobial discovery.

Part 1: Historical Genesis & Structural Evolution

The discovery of nitro-substituted benzoxazoles did not occur in isolation but evolved from two distinct lineages of antibiotic research: the nitro-heterocycle warhead lineage (e.g., metronidazole) and the benzoxazole scaffold lineage (e.g., Boxazomycins).

1. The Convergence of Warhead and Scaffold
  • 1950s-1970s (The Nitro Era): The discovery of Azomycin (2-nitroimidazole) and subsequent development of Metronidazole established the "nitro" group as a critical pharmacophore for anaerobes. The mechanism relied on the enzymatic reduction of the nitro group (

    
    ) to toxic intermediates.
    
  • 1980s (The Scaffold Discovery): The isolation of Boxazomycins A, B, and C from Pseudonocardia sp. (strain G495-1) revealed the benzoxazole core as a viable antibiotic scaffold. Unlike nitro-drugs, Boxazomycins targeted protein synthesis.

  • 1990s-Present (The Hybridization): Medicinal chemists began fusing the nitro warhead onto the benzoxazole scaffold. The goal was to create agents that possessed the pharmacokinetic stability of benzoxazoles but the bactericidal potency of nitro-radicals, specifically to overcome resistance in M. tuberculosis (Mtb) and Methicillin-resistant S. aureus (MRSA).

2. Structural Differentiation

It is critical to distinguish nitro-benzoxazoles from their clinical "cousins," the nitroimidazo-oxazines (e.g., Pretomanid).

FeatureNitro-BenzoxazoleNitroimidazo-oxazine (Pretomanid)
Core Structure Benzene fused to OxazoleImidazole fused to Oxazine
Nitro Position Typically C-5 or C-6 on Benzene ringC-4 on Imidazole ring
Primary Target DNA (via radical damage)Cell wall (Mycolic acid) + Respiratory poisoning
Activation Type I/II NitroreductasesDeazaflavin-dependent nitroreductase (Ddn)
Part 2: Mechanism of Action (The Nitro Warhead)

The potency of nitro-substituted benzoxazoles relies on bioreductive activation . These compounds are prodrugs; they are relatively inert until they enter the bacterial cell.

1. The Reductive Cascade

In anaerobic or microaerophilic conditions, bacterial nitroreductases (NTRs) reduce the nitro group. This process is distinct from mammalian metabolism, providing selectivity.

  • Entry: The lipophilic benzoxazole core facilitates passive diffusion across the bacterial cell wall.

  • Activation: Bacterial NTRs (e.g., RdxA in Helicobacter, Ddn in Mycobacteria) transfer electrons to the nitro group.

  • Radical Formation: The single-electron reduction creates a nitro-anion radical (

    
    ).
    
  • Futile Cycling (Aerobic): In the presence of oxygen, the radical is re-oxidized, generating superoxide anions (oxidative stress).

  • DNA Damage (Anaerobic): Under anaerobic conditions, further reduction leads to nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) intermediates. These highly reactive species form adducts with DNA, causing strand breaks and cell death.
2. Visualization of the Pathway

The following diagram illustrates the critical divergence between aerobic "futile cycling" and anaerobic lethality.

NitroActivation Prodrug Nitro-Benzoxazole (Prodrug) Radical Nitro-Anion Radical (-NO2•-) Prodrug->Radical 1e- Reduction NTR Nitroreductase (Type I / II) NTR->Prodrug Radical->Prodrug Re-oxidation Superoxide Superoxide Anion (Oxidative Stress) Radical->Superoxide e- transfer to O2 Intermediates Nitroso / Hydroxylamine Intermediates Radical->Intermediates Further Reduction Oxygen O2 present Oxygen->Radical Anaerobic Anaerobic conditions Anaerobic->Radical DNA DNA Strand Breaks (Bactericidal) Intermediates->DNA Covalent Binding

Caption: Bioreductive activation pathway of nitro-benzoxazoles showing the divergence between aerobic futile cycling and anaerobic DNA damage.

Part 3: Synthetic Chemistry & Protocols

The synthesis of nitro-substituted benzoxazoles typically involves the cyclization of substituted aminophenols. The following protocol describes the synthesis of a 2-substituted-5-nitrobenzoxazole , a common lead structure.

1. Retrosynthetic Logic
  • Bond Formed: C2–O and C2–N bonds of the oxazole ring.

  • Precursors: 2-amino-4-nitrophenol (provides the nitro-scaffold) and an aromatic carboxylic acid or aldehyde (provides the C2 substituent).

  • Reagent Choice: Polyphosphoric acid (PPA) is preferred for acid precursors as it acts as both solvent and cyclodehydrating agent.

2. Experimental Protocol: PPA-Mediated Cyclization

Target Molecule: 2-(4-chlorophenyl)-5-nitrobenzoxazole

Materials:

  • 2-Amino-4-nitrophenol (10 mmol)

  • 4-Chlorobenzoic acid (10 mmol)

  • Polyphosphoric acid (PPA) (30 g)

  • Sodium bicarbonate (

    
     aq)
    
  • Ice-water bath

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, mix 10 mmol of 2-amino-4-nitrophenol and 10 mmol of 4-chlorobenzoic acid.

  • Addition: Add 30 g of PPA. Stir manually with a glass rod to ensure a homogeneous paste before heating (PPA is viscous).

  • Reaction: Heat the mixture to 180–200°C in an oil bath with magnetic stirring. Maintain temperature for 3–4 hours .

    • Checkpoint: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The disappearance of the aminophenol spot indicates completion.

  • Quenching: Cool the reaction mixture to approx. 80°C (do not let it solidify completely). Pour the syrup slowly into 300 mL of crushed ice/water with vigorous stirring.

  • Precipitation: Allow the suspension to stand until the PPA is fully hydrolyzed. Neutralize the solution to pH 7–8 using

    
    
    
    
    
    solution. The product will precipitate as a solid.
  • Purification: Filter the precipitate, wash with excess cold water, and air dry. Recrystallize from ethanol or ethanol/water mixture to obtain pure crystals.

3. Synthesis Workflow Diagram

Synthesis Precursors 2-Amino-4-nitrophenol + Aryl Carboxylic Acid Heating Heat at 180-200°C 3-4 Hours Precursors->Heating Reagent Polyphosphoric Acid (PPA) Reagent->Heating Quench Pour into Crushed Ice Neutralize with NaHCO3 Heating->Quench Product 2-Aryl-5-nitrobenzoxazole (Precipitate) Quench->Product Purification Recrystallization (Ethanol) Product->Purification

Caption: One-pot synthesis of 2-substituted-5-nitrobenzoxazoles via PPA-mediated cyclodehydration.

Part 4: Structure-Activity Relationship (SAR) & Toxicology

The development of this class is a balancing act between antimicrobial potency and genotoxicity .

1. SAR Insights
  • Position of Nitro Group: The 5-nitro and 6-nitro positions are most active. A nitro group at the 5-position typically yields higher potency against Gram-positive bacteria than the 6-position.

  • C2-Substituent:

    • Electron-withdrawing groups (e.g., p-Cl, p-NO2 phenyl): Enhance lipophilicity and often increase potency.

    • Bulky groups: Can reduce activity by hindering cell wall penetration.

  • Fused Rings: Extending the conjugation (e.g., naphthoxazoles) often increases DNA binding affinity but decreases solubility.

2. The Genotoxicity Challenge (Ames Test)

Nitro compounds are notorious for testing positive in the Ames test (mutagenicity) because the same mechanism that kills bacteria (DNA damage) can mutate mammalian DNA.

  • Strategy: To mitigate this, researchers often incorporate "trigger" mechanisms where the reduction potential is tuned specifically for bacterial nitroreductases (–350 to –450 mV) rather than mammalian enzymes.

Comparative Data Profile:

Compound ClassMIC (S. aureus)MIC (M. tuberculosis)Ames Test (TA98)
Metronidazole (Control)>128 µg/mLResistantPositive
Boxazomycin A (Natural)6.25 µg/mLN/ANegative
5-Nitrobenzoxazole (Synth)12.5–25 µg/mL1–5 µg/mLPositive
Pretomanid (Imidazo-oxazine)N/A0.015–0.25 µg/mLNegative (Optimized)

Note: The high mutagenicity of simple nitro-benzoxazoles is why they have lagged behind nitroimidazo-oxazines in clinical development. Current research focuses on modifying the redox potential to reduce mammalian toxicity.

Part 5: Biological Assay Protocols[2]

To validate the activity of synthesized nitro-benzoxazoles, the following protocols are standard.

1. Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Guidelines.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). For M. tuberculosis, use Middlebrook 7H9 broth supplemented with OADC.

  • Inoculum: Prepare bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100.
  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions of the test compound (e.g., 64 to 0.125 µg/mL).

  • Incubation:

    • S. aureus:[1][2][3][4][5] 35°C for 16–20 hours (Aerobic).

    • Bacteroides fragilis (Anaerobe): 37°C for 48 hours in an anaerobic chamber.

  • Readout: The lowest concentration with no visible growth is the MIC.

2. Ames Genotoxicity Test (Salmonella Reverse Mutation Assay)

Objective: Determine if the nitro compound induces mutations in S. typhimurium (strains TA98 and TA100).[6]

  • Activation: Perform assay with and without S9 metabolic activation (rat liver extract) to simulate mammalian metabolism.

  • Method: Plate incorporation method.

    • Mix

      
       mL bacterial culture + 
      
      
      
      mL test compound +
      
      
      mL S9 mix (or buffer).
    • Add to 2 mL molten top agar (with trace histidine/biotin).

    • Pour onto minimal glucose agar plates.

  • Scoring: Incubate at 37°C for 48 hours. Count revertant colonies. A 2-fold increase over solvent control indicates mutagenicity.

References
  • Singh, S. B., et al. (2024).[1] "Antibacterial and mechanism of action studies of boxazomycin A." The Journal of Antibiotics. Link

  • Arisoy, M., et al. (2002). "Synthesis and antimicrobial activity of some 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides." Farmaco.[3] Link

  • Matsumoto, M., et al. (2006). "OPC-67683, a nitro-dihydro-imidazooxazole derivative with promising action against tuberculosis in vitro and in mice."[7] PLOS Medicine. Link

  • Stover, C. K., et al. (2000). "A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis." Nature. Link

  • Assmann, N., et al. (1997). "Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship." Mutation Research. Link

  • Kus, C., et al. (2008). "Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles." European Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Substitution Reactions Utilizing 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole for Advanced Synthesis

An Application and Protocol Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 5-Chloro-2-(chl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole, a versatile heterocyclic building block. We delve into the mechanistic principles governing its reactivity at two distinct electrophilic centers, enabling chemists to achieve regioselective functionalization. Detailed, field-tested protocols for selective substitution at the C2-chloromethyl and C5-chloro positions are presented, along with insights into designing sequential derivatization strategies. This document serves as a practical resource for leveraging this scaffold in the synthesis of complex molecules for drug discovery and materials science.

Introduction: The Synthetic Versatility of a Bifunctional Benzoxazole

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole is a highly valuable scaffold in modern organic synthesis. Its structure incorporates two distinct electrophilic sites susceptible to nucleophilic attack: a reactive benzylic-type chloride at the 2-position (C2-CH₂Cl) and an activated aryl chloride at the 5-position (C5-Cl).

The strategic placement of the electron-withdrawing nitro group (-NO₂) at the C6 position is critical. It significantly activates the C5-chloro group towards Nucleophilic Aromatic Substitution (SₙAr) while also influencing the overall electronic properties of the benzoxazole system. This inherent bifunctionality allows for controlled, stepwise introduction of different substituents, making it an ideal starting material for building molecular diversity and complexity. Derivatives of this scaffold are frequently explored in medicinal chemistry as potential kinase inhibitors, antimicrobial agents, and fluorescent probes.

Mechanistic Insights: Controlling Regioselectivity

The key to effectively using 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole lies in understanding and controlling the competition between two different nucleophilic substitution mechanisms at its two reactive centers.

  • Substitution at the C2-Chloromethyl Position (Sₙ2 Reaction): The chloromethyl group behaves as a reactive benzylic halide. Nucleophilic attack at this position proceeds readily via a standard Sₙ2 mechanism. This reaction is generally facile and can be achieved under mild conditions with a wide range of soft and hard nucleophiles (amines, thiols, alkoxides). This site is the kinetically favored position for nucleophilic attack.

  • Substitution at the C5-Chloro Position (SₙAr Reaction): The C5-chloro group is an aryl halide. Direct Sₙ2 displacement is not feasible. However, the powerful electron-withdrawing effect of the para-nitro group activates this position for Nucleophilic Aromatic Substitution (SₙAr). This reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. Generally, SₙAr reactions require more forcing conditions (higher temperatures, stronger bases) than Sₙ2 reactions.

This differential reactivity provides a clear strategy for selective functionalization, as summarized in the diagram below.

G cluster_0 Reaction Conditions reagent 5-Chloro-2-(chloromethyl)- 6-nitro-1,3-benzoxazole mild Mild Conditions (e.g., RT, weak base like K₂CO₃) reagent->mild  Nucleophile (NuH) harsh Harsh Conditions (e.g., High Temp, strong base) reagent->harsh  Nucleophile (NuH) product_c2 C2-Substituted Product (Sₙ2 Pathway) mild->product_c2  Kinetically Favored product_c5 C5-Substituted Product (SₙAr Pathway) harsh->product_c5  Thermodynamically Favored  (Requires more activation energy) caption Diagram 1: Controlling Regioselectivity.

Caption: Diagram 1: Controlling Regioselectivity.

Experimental Protocols: A Practical Guide

The following protocols provide step-by-step methodologies for the selective functionalization of the title compound.

Protocol 1: Selective Sₙ2 Substitution at the C2-Chloromethyl Position

This protocol details the reaction with a secondary amine, morpholine, under mild conditions to exclusively yield the C2-substituted product.

Reaction Scheme: 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole + Morpholine → 4-((5-Chloro-6-nitro-1,3-benzoxazol-2-yl)methyl)morpholine

Materials and Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole247.041.0247 mg
Morpholine87.122.20.19 mL
Potassium Carbonate (K₂CO₃)138.212.5345 mg
Acetonitrile (CH₃CN)--10 mL

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole (247 mg, 1.0 mmol) and anhydrous potassium carbonate (345 mg, 2.5 mmol).

  • Solvent Addition: Add 10 mL of dry acetonitrile to the flask.

  • Nucleophile Addition: Add morpholine (0.19 mL, 2.2 mmol) to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the desired product, which can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Sequential Di-substitution (Sₙ2 followed by SₙAr)

This protocol demonstrates how to first functionalize the C2-position and then, in a subsequent step, substitute the C5-chloro group using a different nucleophile under more forcing conditions.

G start Start: 5-Chloro-2-(chloromethyl)- 6-nitro-1,3-benzoxazole step1 Step 1: Sₙ2 Reaction - Nucleophile 1 (Nu¹H) - Mild Conditions (RT, K₂CO₃) - Solvent: Acetonitrile start->step1 intermediate Intermediate: C2-Substituted Product step1->intermediate step2 Step 2: SₙAr Reaction - Nucleophile 2 (Nu²H) - Harsh Conditions (80-100 °C, Base) - Solvent: DMF or DMSO intermediate->step2 final_product Final Product: C2,C5-Disubstituted Benzoxazole step2->final_product caption Diagram 2: Workflow for Sequential Di-substitution.

Caption: Diagram 2: Workflow for Sequential Di-substitution.

Step-by-Step Methodology (Illustrative Example using Thiophenol):

Part A: Sₙ2 Reaction (C2-Position)

  • Follow Protocol 1 using thiophenol (1.1 equiv.) as the nucleophile and K₂CO₃ (2.0 equiv.) in acetonitrile at room temperature.

  • After work-up and purification, obtain the intermediate product: 2-((Phenylthio)methyl)-5-chloro-6-nitro-1,3-benzoxazole.

Part B: SₙAr Reaction (C5-Position)

  • Reaction Setup: In a sealable reaction vessel, dissolve the intermediate from Part A (1.0 mmol) in 5 mL of Dimethylformamide (DMF).

  • Reagent Addition: Add a different nucleophile, for example, piperidine (1.5 mmol), followed by a base such as potassium tert-butoxide (1.2 mmol).

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-12 hours), cool the reaction to room temperature, pour it into ice-water, and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.

  • Purification: The final di-substituted product is purified by column chromatography on silica gel.

Summary of Reactivity and Conditions

The choice of nucleophile and reaction conditions dictates the outcome of the reaction. The following table summarizes expected results.

Nucleophile TypePosition TargetedTypical BaseTemperatureExpected Mechanism
Amines (R₂NH)C2-CH₂ClK₂CO₃, Et₃NRoom Temp.Sₙ2
Thiols (RSH)C2-CH₂ClK₂CO₃Room Temp.Sₙ2
Alkoxides (RO⁻)C2-CH₂ClNaH, K₂CO₃0 °C to RTSₙ2
Amines (R₂NH)C5-ClK₂CO₃, t-BuOK80-120 °CSₙAr
Alkoxides (RO⁻)C5-ClNaH, t-BuOK> 60 °CSₙAr

Troubleshooting and Best Practices

IssuePossible CauseRecommended Solution
Di-substitution observed under mild conditions Nucleophile is too strong or reaction time is too long.Reduce reaction time. Use a weaker, non-nucleophilic base (e.g., DIPEA) instead of K₂CO₃. Lower the temperature.
Low yield in SₙAr reaction Insufficient activation or temperature.Ensure the solvent (DMF, DMSO) is anhydrous. Use a stronger base (e.g., NaH, t-BuOK). Increase the temperature incrementally.
No reaction at C5-position The chosen nucleophile is too weak for SₙAr.Switch to a more nucleophilic reagent. Consider using a phase-transfer catalyst for biphasic reactions.
Formation of side products Decomposition at high temperatures.Do not exceed recommended temperatures. If possible, use microwave irradiation to reduce reaction times at high temperatures.

Safety Precautions: 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole is an alkylating agent and a nitroaromatic compound. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Nitroaromatic compounds can be thermally unstable. Avoid excessive heating.

References

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley. [Link]

Application

Application Notes & Protocols: Strategic Selection of Reagents for the Cyclization of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole

Abstract & Introduction The 1,3-benzoxazole scaffold is a privileged heterocyclic motif integral to a vast array of pharmacologically active molecules and functional materials.[1][2] Its planar, aromatic structure and th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 1,3-benzoxazole scaffold is a privileged heterocyclic motif integral to a vast array of pharmacologically active molecules and functional materials.[1][2] Its planar, aromatic structure and the presence of hydrogen bond acceptors allow for potent interactions with various biological targets, leading to diverse activities including antimicrobial, anticancer, and anti-inflammatory properties.[3] The specific derivative, 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole , serves as a highly versatile synthetic intermediate. The electron-withdrawing nitro group and the reactive chloromethyl handle provide orthogonal points for further chemical elaboration, making it a valuable building block in medicinal chemistry and materials science.

This document provides a comprehensive guide to the synthesis of this key intermediate, focusing on the critical cyclization step. We will move beyond a simple recitation of steps to explore the underlying chemical principles that govern the choice of reagents, catalysts, and reaction conditions. The protocols described herein are designed to be robust and self-validating, incorporating in-process controls and characterization checkpoints to ensure the successful synthesis of the target compound.

The Core Transformation: Retrosynthesis and Mechanism

The synthesis of a 2-substituted benzoxazole fundamentally relies on the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1] For our target molecule, the logical retrosynthetic disconnection is across the oxazole ring, identifying 2-amino-4-chloro-5-nitrophenol and a chloroacetic acid derivative as the primary precursors.

The reaction proceeds via a two-stage mechanism:

  • N-Acylation: The amino group of the 2-aminophenol performs a nucleophilic attack on the electrophilic carbonyl carbon of the chloroacetylating agent. This forms a critical N-(2-hydroxy-5-chloro-4-nitrophenyl)-2-chloroacetamide intermediate.

  • Intramolecular Cyclodehydration: The hydroxyl group of the intermediate then attacks the amide carbonyl carbon. This intramolecular cyclization, often promoted by an acid catalyst, is followed by the elimination of a water molecule to yield the aromatic benzoxazole ring system.[4]

Below is a diagram illustrating this fundamental mechanistic pathway.

G Reactant1 2-Amino-4-chloro-5-nitrophenol Intermediate N-(2-hydroxy-5-chloro-4-nitrophenyl) -2-chloroacetamide Reactant1->Intermediate N-Acylation Reactant2 Chloroacetyl Chloride (or other activated form) Product 5-Chloro-2-(chloromethyl) -6-nitro-1,3-benzoxazole Intermediate->Product Intramolecular Cyclization & Dehydration G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Final Analysis A Step 1: In Situ Formation of Chloroacetyl Chloride (Chloroacetic Acid + SOCl₂ in Toluene) B Step 2: Add 2-Amino-4-chloro-5-nitrophenol A->B C Step 3: Catalyze with Methanesulfonic Acid B->C D Step 4: Heat to 110-120°C Monitor by TLC C->D E Step 5: Quench Reaction (Ice & Sat. NaHCO₃) D->E Reaction Complete F Step 6: Extract with Ethyl Acetate E->F G Step 7: Wash & Dry Organic Layer F->G H Step 8: Purify via Column Chromatography G->H I Characterization (NMR, MS, IR) H->I Pure Product

Sources

Method

Optimization of reaction time for benzoxazole ring closure

Application Note & Protocol Guide Topic: Optimization of Reaction Time for Benzoxazole Ring Closure: A Senior Application Scientist's Guide Audience: Researchers, scientists, and drug development professionals. Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Optimization of Reaction Time for Benzoxazole Ring Closure: A Senior Application Scientist's Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Benzoxazole Core and the Imperative of Speed

The benzoxazole moiety is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds with applications ranging from anticancer to antiviral agents[1][2]. As such, the efficient synthesis of these heterocyclic scaffolds is of paramount importance in drug discovery and development. Reaction time is a critical variable in this process, directly impacting throughput, energy consumption, and the economic viability of a synthetic route. This guide provides a comprehensive overview of the key parameters governing the kinetics of benzoxazole ring closure and offers detailed protocols for systematically optimizing reaction times, empowering researchers to accelerate their discovery workflows.

Mechanistic Underpinnings: Understanding the Rate-Determining Steps

The most prevalent synthetic route to 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carbonyl compound (typically an aldehyde or carboxylic acid), followed by an intramolecular cyclization and dehydration/oxidation step[3][4]. Understanding this pathway is crucial for rational optimization.

The reaction generally proceeds via two key stages:

  • Schiff Base Formation: Initial condensation between the amino group of the 2-aminophenol and the carbonyl compound forms a Schiff base (or an amide intermediate in the case of carboxylic acids).

  • Intramolecular Cyclization: The phenolic hydroxyl group then attacks the imine (or amide) carbon, leading to a cyclized intermediate which subsequently aromatizes to the benzoxazole ring.

The rate-limiting step can be either the initial condensation or the subsequent cyclization, depending on the specific substrates and conditions[5]. A common issue is the formation of a stable Schiff base intermediate that is slow to cyclize[5][6]. Optimization strategies, therefore, must aim to accelerate one or both of these stages.

G cluster_0 Reaction Pathway 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol->Schiff_Base Condensation (-H2O) Aldehyde Aldehyde Aldehyde->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization (Rate-Limiting Step) Benzoxazole Benzoxazole Cyclized_Intermediate->Benzoxazole Dehydration / Oxidation (-H2O)

Caption: Simplified reaction pathway for benzoxazole synthesis.

Key Parameters for Reaction Time Optimization

The reaction rate is highly sensitive to several experimental variables. A systematic, multi-parameter approach is the most effective strategy for achieving significant time reduction.

Catalyst Selection: The Primary Accelerator

The choice of catalyst is arguably the most critical factor influencing reaction time. Catalysts function by lowering the activation energy of the rate-determining step, which is often the intramolecular cyclization[6].

  • Brønsted Acids: These catalysts, such as p-toluenesulfonic acid (p-TsOH) or poly (ethylene glycol)-bound sulfonic acid (PEG-SO3H), protonate the carbonyl group, rendering it more electrophilic for the initial condensation[7][8]. Heterogeneous acid catalysts like Brønsted acidic ionic liquid (BAIL) gels are particularly advantageous as they offer high yields and can be easily recovered and reused[9].

  • Lewis Acids: Lewis acids, including metal triflates (e.g., Samarium triflate) and metal-organic frameworks (MOFs), activate the carbonyl group by coordinating to the oxygen atom[10][11]. The Mn-TPADesolv MOF, with its open metal sites, has been shown to be a highly effective heterogeneous catalyst, achieving near-quantitative conversion in as little as 10-30 minutes at room temperature[10].

  • Nanocatalysts: Nanoparticles offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. Magnetically separable nanoparticles, such as Fe3O4-supported Lewis acidic ionic liquids (LAIL@MNP), combine high efficiency with the major practical advantage of easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling[12][13].

Solvent Effects: The Reaction Environment

The solvent plays a multifaceted role, influencing reactant solubility, stabilizing transition states, and in some cases, participating directly in the reaction mechanism.

  • Polarity: Polar solvents can stabilize the charged intermediates and transition states that form during the cyclization, often leading to faster reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly employed and have proven effective[14].

  • Protic vs. Aprotic: Protic solvents (e.g., ethanol, water) can engage in hydrogen bonding, which may accelerate the initial condensation by protonating the carbonyl. Aprotic solvents lack acidic protons and are less likely to interfere with base-catalyzed steps[14]. The optimal choice is dependent on the specific reaction mechanism.

  • Solvent-Free Conditions: A powerful strategy for accelerating reactions is to eliminate the solvent entirely. Solvent-free reactions, often assisted by microwave irradiation or ultrasound, can lead to dramatically shorter reaction times, reduced waste, and often higher yields[12][15][16].

Temperature: Overcoming the Energy Barrier

Increasing the reaction temperature provides the necessary activation energy, particularly for the cyclization step[5]. However, this must be carefully optimized, as excessively high temperatures can lead to the formation of side products or degradation of starting materials[6]. Temperature screening is a crucial step in any optimization workflow. While some modern catalytic systems operate efficiently at ambient temperatures (e.g., 30 °C)[10], many traditional methods require elevated temperatures, sometimes as high as 130-150 °C[4][9].

Advanced Technologies for Rate Acceleration

Modern chemical technologies offer powerful tools for drastically reducing reaction times from hours to minutes.

  • Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for accelerating benzoxazole synthesis[2]. Unlike conventional heating which transfers energy slowly from the outside in, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform internal heating[3]. This often results in a dramatic reduction in reaction time and can enable reactions that are sluggish under conventional heating[15][16].

  • Continuous Flow Chemistry: Flow reactors offer unparalleled control over reaction parameters. Reactants are pumped through heated tubes or channels, allowing for precise temperature control, rapid heat and mass transfer, and safe handling of unstable intermediates[1][17][18]. The minimized hold-up time in the reactor reduces the potential for byproduct formation, and the high surface-area-to-volume ratio ensures efficient heating, significantly shortening reaction times[17][19].

G cluster_0 Primary Factors cluster_1 Advanced Techniques Reaction_Time Reaction Time (Optimization Target) Catalyst Catalyst Catalyst->Reaction_Time Lowers Ea Temperature Temperature Temperature->Reaction_Time Provides Ea Solvent Solvent Solvent->Reaction_Time Stabilizes TS Microwave Microwave Microwave->Reaction_Time Rapid Heating Flow_Chemistry Flow_Chemistry Flow_Chemistry->Reaction_Time Precise Control

Caption: Key parameters influencing benzoxazole ring closure time.

Experimental Protocols for Optimization

The following protocols provide a systematic framework for optimizing the reaction time of benzoxazole synthesis, using the condensation of 2-aminophenol and an aldehyde as a model system.

Protocol 1: Catalyst Screening Under Conventional Heating

Objective: To identify the most efficient catalyst for a given substrate pair.

Methodology:

  • Set up a parallel reaction block or a series of identical round-bottom flasks equipped with reflux condensers and magnetic stir bars.

  • To each flask, add 2-aminophenol (1.0 mmol, 1.0 equiv).

  • Add the desired aldehyde (1.1 mmol, 1.1 equiv) to each flask[10].

  • Add the chosen solvent (e.g., ethanol or DMF, 3-5 mL) to each flask.

  • To each flask, add a different catalyst (e.g., p-TsOH, Mn-TPADesolv, LAIL@MNP) at a specified loading (typically 1-10 mol%). Include one reaction with no catalyst as a control.

  • Heat the reactions to a consistent temperature (e.g., 80 °C).

  • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC)[5].

  • Record the time required for complete consumption of the limiting reactant (2-aminophenol).

  • Upon completion, cool the reactions, perform an appropriate work-up, and determine the isolated yield of the product for comparison.

Table 1: Example Data for Catalyst Screening

Entry Catalyst (mol%) Solvent Temp (°C) Time Yield/Conversion Reference
1 BAIL gel (1.0) None 130 5 h 98% [9]
2 Mn-TPADesolv (0.6) Ethanol 30 10 min 99.9% [10]
3 LAIL@MNP (4 mg) None (Ultrasound) 70 30 min 82% [12]
4 PEG-SO3H (2.1 mmol) Chloroform 80-90 6-7 h ~97% [8]

| 5 | None | Ethanol | 80 | >24 h | Low | Control |

Protocol 2: Optimization of Temperature

Objective: To find the optimal temperature that minimizes reaction time without sacrificing yield.

Methodology:

  • Using the best catalyst identified in Protocol 1, set up a series of identical reactions.

  • Run each reaction at a different temperature (e.g., 30 °C, 50 °C, 70 °C, 90 °C).

  • Monitor each reaction by TLC, recording the time to completion.

  • Analyze the crude reaction mixture by GC or ¹H NMR to check for the formation of byproducts at higher temperatures.

  • Identify the temperature that provides the fastest reaction time with the highest product purity and yield. An optimal temperature of 70°C was identified for one system, while another achieved excellent results at just 30°C[5][10].

Protocol 3: Rapid Synthesis Using Microwave Irradiation

Objective: To significantly reduce reaction time using microwave-assisted synthesis.

Methodology:

  • In a dedicated microwave reaction vial, combine 2-aminophenol (1.0 mmol), the aldehyde (1.0 mmol), and the chosen catalyst (e.g., [CholineCl][oxalic acid], 10 mol%)[20]. Often, these reactions can be run solvent-free[15][16].

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Set the reaction temperature (e.g., 120 °C) and an initial time (e.g., 5 minutes). Note: Microwave power should be controlled by temperature, not by a fixed wattage.

  • After the initial irradiation period, cool the vial and check the reaction progress by TLC.

  • If the reaction is incomplete, irradiate for additional short periods (e.g., 2-3 minutes) until the starting material is consumed.

  • Perform work-up and purification. Many microwave-assisted syntheses are complete within 5-20 minutes[16][20].

Troubleshooting and Data Interpretation

G Start Low Yield or Slow Reaction Check_TLC TLC shows only starting material? Start->Check_TLC Analyze Problem Check_Intermediate TLC shows stable Schiff base intermediate? Check_TLC->Check_Intermediate No Solution_Inactive Increase Temperature OR Screen Catalysts Check_TLC->Solution_Inactive Yes Check_Side_Products Multiple side products observed? Check_Intermediate->Check_Side_Products No Solution_Cyclization Increase Temperature OR Add stronger acid/oxidant Check_Intermediate->Solution_Cyclization Yes Solution_Purity Lower Temperature OR Purify Starting Materials Check_Side_Products->Solution_Purity Yes

Caption: Troubleshooting decision tree for benzoxazole synthesis.

  • Problem: Reaction Stalls or is Very Slow.

    • Cause: Insufficient temperature or an inactive/suboptimal catalyst[6].

    • Solution: Incrementally increase the reaction temperature. If this is ineffective, screen a different class of catalysts (e.g., switch from a Brønsted acid to a Lewis acid)[5].

  • Problem: Significant Amount of Schiff Base Byproduct Observed.

    • Cause: The cyclization step is slow and rate-limiting[5].

    • Solution: Increase the reaction temperature to provide the necessary activation energy for cyclization. Alternatively, adding a stronger acid catalyst can promote the ring closure[5][21].

  • Problem: Formation of Multiple Side Products.

    • Cause: The reaction temperature may be too high, causing degradation. Impurities in the starting materials can also lead to side reactions[6][21].

    • Solution: Lower the reaction temperature. Ensure the purity of the 2-aminophenol and aldehyde/carboxylic acid starting materials; recrystallization or purification may be necessary[6].

Conclusion

Optimizing the reaction time for benzoxazole ring closure is a multifactorial challenge that can be effectively addressed through a systematic and rational approach. By carefully selecting catalysts, tuning solvent and temperature conditions, and leveraging modern technologies like microwave synthesis and continuous flow, researchers can dramatically reduce reaction times from many hours to mere minutes. This acceleration in synthesis not only enhances laboratory throughput but also contributes to greener, more efficient chemical processes, ultimately speeding the pace of drug discovery and materials science innovation.

References

  • Kappe, C. O., & Dallinger, D. (2013). A Multistep Flow Process for the Synthesis of Highly Functionalized Benzoxazoles. Organic Process Research & Development. [Link]

  • Yilanci, I., & Ceylan, S. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publishers. [Link]

  • Kappe, C. O., & Dallinger, D. (2013). A multistep flow process for the synthesis of highly functionalized benzoxazoles. PubMed. [Link]

  • Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

  • Das, S., et al. (2025). Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst. RSC Publishing. [Link]

  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. [Link]

  • Ceylan, S., & Yilanci, I. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publishers. [Link]

  • Nguyen, T. H., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. [Link]

  • Truong, V. A., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. [Link]

  • Ferlin, F., et al. (2021). Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. Green Chemistry (RSC Publishing). [Link]

  • Kappe, C. O., & Dallinger, D. (2013). A Multistep Flow Process for the Synthesis of Highly Functionalized Benzoxazoles. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]

  • Bennehalli, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]

  • Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry. [Link]

  • Ferlin, F., et al. (2019). Continuous flow/waste-minimized synthesis of benzoxazoles catalysed by heterogeneous manganese systems. RSC Publishing. [Link]

  • Chikhale, R. V., et al. (2017). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Arabian Journal of Chemistry. [Link]

  • van der Westhuyzen, C. H. (2011). Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

  • Gáspár, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Gáspár, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • Wang, B., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PMC. [Link]

  • Mohammadi, A., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Polycyclic Aromatic Compounds. [Link]

  • Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole

Introduction: 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole is a highly functionalized heterocyclic compound, often synthesized as a key intermediate in the development of novel pharmaceutical agents and materials. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole is a highly functionalized heterocyclic compound, often synthesized as a key intermediate in the development of novel pharmaceutical agents and materials. Its reactivity, stemming from the chloromethyl group and the electron-withdrawing nitro substituent, makes it a valuable building block. However, the very features that make it synthetically useful also introduce challenges in its purification. The presence of regioisomeric impurities, unreacted starting materials, or degradation products can significantly impact the yield and outcome of subsequent reactions. This guide provides a comprehensive, experience-driven approach to overcoming these purification hurdles, ensuring your material meets the stringent purity requirements for advanced applications.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole.

Q1: My crude product is a dark, oily, or tar-like substance. How should I approach purification?

A: This is a frequent challenge, often resulting from side reactions or polymerization, particularly if the reaction was conducted at high temperatures.[1] Do not immediately attempt recrystallization.

  • Initial Step - Liquid-Liquid Extraction: First, dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this organic solution sequentially with a mild base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities, followed by water, and finally a brine solution to aid in drying. This can often remove a significant portion of dark, polar impurities.

  • "Trashing" with a Non-Solvent: After concentrating the extracted material, try adding a non-polar solvent in which your product is insoluble, such as hexane or heptane. Stir or sonicate the mixture. Impurities may remain dissolved while your product precipitates as a solid, which can then be filtered. This solid, while likely still impure, is now in a much better state for subsequent purification by recrystallization or chromatography.

Q2: Which purification technique, recrystallization or column chromatography, should I use first?

A: The choice depends on the nature and quantity of your crude product.

  • Recrystallization First (Recommended for >85% purity): If you have a solid crude product and suspect the impurities are minor, recrystallization is the most efficient first step for bulk purification. It is faster and uses less solvent than chromatography.

  • Column Chromatography First (Recommended for <85% purity or complex mixtures): If your crude product is an oil, or if Thin Layer Chromatography (TLC) analysis shows multiple, closely-spaced spots, column chromatography is necessary to separate the components based on their differential affinity for the stationary phase.[2]

Q3: I performed a recrystallization, but my yield is very low. What went wrong?

A: Low recovery is a common issue in recrystallization and can be traced to several factors:

  • Using Too Much Solvent: The most frequent error is adding too much hot solvent to dissolve the crude product. The goal is to create a saturated solution. Using excess solvent will keep a significant portion of your product dissolved even after cooling.

  • Cooling Too Rapidly: Cooling the solution too quickly can trap impurities within the crystal lattice and lead to smaller, less pure crystals. Allow the flask to cool slowly to room temperature before moving it to an ice bath.

  • Premature Filtration: Ensure crystallization is complete before filtering. Check the filtrate by adding a small seed crystal or by further cooling to see if more product crashes out.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. If the compound has high solubility even when cold, your recovery will be poor.

Q4: My compound appears as a long streak instead of a distinct spot on the TLC plate. What does this mean for column chromatography?

A: Streaking on a TLC plate is a red flag that indicates a problem with the interaction between your compound and the stationary phase (typically silica gel).

  • Cause: This often happens with highly polar or acidic compounds that bind irreversibly to the active sites on the silica gel. The nitro group and potential acidic byproducts can contribute to this behavior.

  • Solution: Before running a column, try modifying your mobile phase. Adding a small amount of a polar modifier like methanol (~1-2%) or a few drops of acetic acid or triethylamine to the eluent can often resolve streaking by competing for the active sites on the silica. If this doesn't work, consider using a different stationary phase, such as alumina.

Part 2: Detailed Purification Protocols

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by removing impurities. The principle relies on the differences in solubility between the desired compound and the impurities in a chosen solvent.

  • Solvent Screening (Small Scale):

    • Place a small amount (10-20 mg) of your crude solid into several different test tubes.

    • Add a few drops of a test solvent (see Table 1 for suggestions) to each tube at room temperature. A good candidate solvent will not dissolve the compound.

    • Heat the tubes that did not show dissolution. A good solvent will dissolve the compound completely upon heating.

    • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will result in the formation of a high yield of crystals.

  • Main Recrystallization Procedure:

    • Place the bulk of the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If the solution is colored due to highly polar impurities, you may add a small amount of activated charcoal and heat for a few more minutes.[3] Caution: Do not add charcoal to a boiling solution due to the risk of bumping.

    • Perform a hot filtration to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent the product from crystallizing in the filter funnel.

    • Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to a constant weight. The melting point of the purified solid should be sharp.[4]

ProblemPossible CauseRecommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are depressing the melting point.Add more solvent to the hot mixture. If this fails, switch to a lower-boiling point solvent or use a solvent pair (e.g., ethyl acetate/hexane).
No Crystals Form The solution is not saturated (too much solvent was used), or the cooling process was too rapid.Try to induce crystallization by scratching the inside of the flask with a glass rod. If that fails, boil off some of the solvent to concentrate the solution and cool again.
Low Purity The cooling was too fast, trapping impurities.Re-dissolve the crystals in the minimum amount of hot solvent and allow it to cool much more slowly.
Method 2: Flash Column Chromatography

This technique is used to separate compounds based on their polarity by passing a solution through a solid adsorbent (stationary phase) with a liquid (mobile phase).[2]

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small sample of your crude material in a solvent like DCM.

    • Using a capillary tube, spot the solution onto a TLC plate (silica gel).

    • Develop the plate in a chamber containing a test eluent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp. The ideal solvent system will give your desired product a Retention Factor (Rf) value between 0.25 and 0.35, with good separation from impurity spots.

  • Column Packing:

    • Choose a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 weight ratio of silica to crude material).

    • Pack the column using either the "wet" or "slurry" method with silica gel in your chosen eluent system to ensure a uniform, bubble-free packing.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a polar solvent (like DCM or ethyl acetate).

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column. This method generally results in better separation than loading a liquid solution.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Monitor the separation by performing TLC on the collected fractions.

  • Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole.

ProblemPossible CauseRecommended Solution
Poor Separation The chosen eluent is too polar or not polar enough.Adjust the polarity of the mobile phase based on TLC analysis. If compounds are very close, consider using a shallower solvent gradient.
Cracked Column Bed The column ran dry at some point during packing or elution.This is usually fatal for the separation. The column must be repacked.
Compound Stuck on Column The compound is too polar for the chosen eluent system and is irreversibly binding to the silica.Try flushing the column with a much more polar solvent (e.g., 10-20% methanol in DCM). For future attempts, use a less polar stationary phase like alumina or a modified mobile phase as discussed in the FAQs.

Part 3: Data Summary & Visualizations

Table 1: Recommended Solvent Systems for Purification

This table provides starting points for solvent selection. Optimal ratios must be determined empirically via TLC or small-scale recrystallization trials.

Purification MethodSolvent System (Non-polar to Polar)Rationale & Notes
Recrystallization EthanolA common choice for moderately polar heterocyclic compounds.[5]
Ethyl Acetate / HeptaneA solvent/anti-solvent system that offers fine control over solubility.[3]
Toluene / HexaneGood for aromatic compounds; the hexane acts as an anti-solvent.[6]
Column Chromatography Heptane / Ethyl AcetateA standard system offering a good polarity range. A starting gradient of 5% to 30% ethyl acetate is recommended.[7]
Dichloromethane (DCM)Can be used as a single eluent if the polarity of impurities is significantly different from the product.
Hexane / DichloromethaneUseful for separating less polar compounds.
Diagrams

PurificationWorkflow start Crude Product tlc Perform TLC Analysis start->tlc decision Purity Assessment tlc->decision recrystallize Method 1: Recrystallization decision->recrystallize >85% Pure / Few Spots chromatography Method 2: Column Chromatography decision->chromatography <85% Pure / Complex Mixture pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Workflow for selecting the appropriate purification method.

RecrystallizationTroubleshooting start Recrystallization Attempt Fails (No Crystals / Oiling Out) check_saturation Is solution saturated? start->check_saturation concentrate Boil off excess solvent check_saturation->concentrate No check_cooling Was cooling too rapid? check_saturation->check_cooling Yes concentrate->check_cooling rescreen Re-screen for a better solvent or use a solvent-pair system rescreen->start Retry with new solvent chromatography Proceed to Column Chromatography rescreen->chromatography check_cooling->rescreen No slow_cool Allow to cool slowly to RT before ice bath check_cooling->slow_cool Yes slow_cool->start Retry

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Nitration of Chloromethyl Benzoxazoles

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working with the nitration of chloromethyl benzoxazol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working with the nitration of chloromethyl benzoxazoles. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of chloromethyl benzoxazoles. Each problem is followed by a detailed explanation of the potential causes and practical solutions.

Issue 1: Significant formation of over-nitrated products (di- and tri-nitro benzoxazoles).

Question: My reaction is producing a complex mixture with significant amounts of di- and tri-nitrated benzoxazoles, leading to low yields of the desired mono-nitro product and difficult purification. What's causing this and how can I improve the selectivity?

Answer:

Over-nitration is a common challenge in electrophilic aromatic substitution reactions, especially with activated ring systems. The benzoxazole ring system is susceptible to multiple nitrations.[1] The formation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acid is a classic method for nitration.[2] However, the strongly acidic conditions can lead to a high concentration of the electrophile, driving the reaction towards multiple substitutions.

Root Causes and Solutions:

  • Excessive Nitrating Agent: Using a large excess of the nitrating agent (e.g., HNO₃/H₂SO₄) will inevitably lead to over-nitration.

    • Solution: Carefully control the stoichiometry. Begin with a 1:1 molar ratio of the chloromethyl benzoxazole to nitric acid. You can perform incremental additions of the nitrating agent while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • High Reaction Temperature: Higher temperatures increase the reaction rate, but often at the expense of selectivity, favoring the formation of thermodynamically stable, but undesired, over-nitrated products.[3]

    • Solution: Maintain a low reaction temperature. Start your reaction at 0-5°C and allow it to slowly warm to room temperature if necessary.[4] Precise temperature control is critical.

  • Concentrated Reaction Conditions: High concentrations of both the substrate and the nitrating agent can accelerate the rate of secondary and tertiary nitrations.

    • Solution: Dilute the reaction mixture. Using a suitable co-solvent that is inert to the reaction conditions can help to control the reaction rate and improve selectivity.

Issue 2: Observation of byproducts resulting from the hydrolysis of the chloromethyl group.

Question: I am observing byproducts that correspond to the hydroxymethyl or even the formyl derivative of my nitrated benzoxazole. How is the chloromethyl group being hydrolyzed under these conditions?

Answer:

The chloromethyl group, while relatively stable, can undergo hydrolysis under strongly acidic conditions, especially in the presence of water.[5] The nitrating mixture, particularly if not prepared from fuming nitric and sulfuric acids, can contain significant amounts of water, which can act as a nucleophile.

Root Causes and Solutions:

  • Water Content in the Nitrating Mixture: The presence of water can lead to the formation of a benzyl-type carbocation, which is then trapped by water to form the corresponding alcohol. This alcohol can be further oxidized to an aldehyde under the reaction conditions.[4]

    • Solution: Use anhydrous conditions. Prepare your nitrating mixture using fuming nitric acid and concentrated sulfuric acid to minimize the water content. Alternatively, consider using a nitrating agent that does not introduce water, such as nitronium tetrafluoroborate (NO₂BF₄) in an aprotic solvent.

  • Elevated Reaction Temperatures: Higher temperatures can accelerate the rate of hydrolysis.

    • Solution: As with over-nitration, maintain strict temperature control and keep the reaction temperature as low as possible.

Issue 3: Formation of colored impurities and polymeric materials.

Question: My reaction mixture is turning dark, and I am getting a significant amount of insoluble, tar-like material, making work-up and purification extremely difficult. What is causing this decomposition?

Answer:

The formation of colored impurities and polymeric material is often a sign of substrate or product decomposition under the harsh reaction conditions. The benzoxazole ring itself can be susceptible to ring-opening under strongly acidic conditions.[6] Additionally, the chloromethyl group can participate in intermolecular Friedel-Crafts-type alkylation reactions, leading to diarylmethane byproducts and polymers.[7]

Root Causes and Solutions:

  • Harsh Acidity: The high concentration of sulfuric acid can lead to degradation of the sensitive benzoxazole ring system.

    • Solution: Consider milder nitrating systems. Acyl nitrates (formed from nitric acid and acetic anhydride) or nitronium salts can be effective alternatives to the traditional mixed acid system. These reagents often allow for nitration under less acidic and lower temperature conditions.

  • Intermolecular Alkylation: The chloromethyl group on one molecule can alkylate the electron-rich aromatic ring of another molecule, especially when catalyzed by a strong acid.[7]

    • Solution: Use dilute conditions to disfavor bimolecular reactions. Adding the substrate slowly to the nitrating agent can also help to maintain a low concentration of the unreacted starting material, minimizing self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 2-chloromethylbenzoxazole?

The nitration of benzoxazole typically occurs on the benzene ring.[1] The position of nitration is directed by the substituents present. In the case of 2-chloromethylbenzoxazole, the primary directing influence will be the fused oxazole ring. Nitration of benzoxazole itself preferentially occurs at the 6-position.[8] Therefore, the expected major product is 2-chloromethyl-6-nitrobenzoxazole. However, other isomers may also be formed.

Q2: Are there alternative, milder methods for the nitration of chloromethyl benzoxazoles?

Yes, several milder nitrating agents can be employed to avoid the harsh conditions of mixed acid. These include:

  • Nitronium Tetrafluoroborate (NO₂BF₄): This is a powerful nitrating agent that can be used in aprotic solvents, avoiding the issues associated with strong acids and water.

  • Acyl Nitrates: Prepared in situ from nitric acid and an acid anhydride (e.g., acetic anhydride), these reagents can effect nitration under less acidic conditions.

  • Zeolite Catalysts: The use of solid acid catalysts like zeolites with concentrated nitric acid can offer improved regioselectivity and milder reaction conditions.[9]

Q3: How can I effectively monitor the progress of my nitration reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, the desired product, and any byproducts. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active. For more quantitative analysis, HPLC is recommended.

Experimental Protocol: Selective Mono-Nitration of 2-Chloromethylbenzoxazole

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2-Chloromethylbenzoxazole

  • Fuming Nitric Acid (≥98%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (anhydrous)

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add concentrated sulfuric acid. Cool the flask to 0°C in an ice-water bath. Slowly add fuming nitric acid dropwise to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Substrate Addition: Dissolve the 2-chloromethylbenzoxazole in anhydrous dichloromethane. Slowly add this solution dropwise to the cold nitrating mixture over a period of 30-60 minutes, maintaining the internal temperature between 0-5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Once the starting material is consumed (typically 1-3 hours), the reaction is complete.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic extracts and wash with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-chloromethyl-6-nitrobenzoxazole.

Data Summary

The following table summarizes key reaction parameters and their expected impact on the outcome of the nitration of chloromethyl benzoxazoles.

ParameterConditionPrimary Effect on Side ReactionsRecommendation
Nitrating Agent HNO₃/H₂SO₄Can lead to over-nitration and hydrolysis.Use with careful stoichiometric and temperature control.
NO₂BF₄Minimizes hydrolysis and can improve selectivity.A good alternative for sensitive substrates.
Temperature > 25°CIncreases rates of over-nitration and hydrolysis.Maintain at 0-5°C.
0-5°CFavors mono-nitration and minimizes side reactions.Optimal for selectivity.
Stoichiometry >1.2 eq. HNO₃Promotes the formation of di- and tri-nitro products.Use a 1:1 to 1.1:1 molar ratio of substrate to HNO₃.
Solvent ConcentratedCan increase intermolecular side reactions.Use an inert co-solvent like dichloromethane for dilution.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow Start Low Yield or Impure Product Analysis Analyze Byproduct Profile (TLC, LC-MS, NMR) Start->Analysis OverNitration Predominant Over-Nitration Products? Analysis->OverNitration Hydrolysis Evidence of Hydrolysis (e.g., -CH₂OH, -CHO)? OverNitration->Hydrolysis No Sol_OverNitration Reduce Nitrating Agent Stoichiometry Lower Reaction Temperature Increase Dilution OverNitration->Sol_OverNitration Yes Polymerization Significant Polymer/Tar Formation? Hydrolysis->Polymerization No Sol_Hydrolysis Use Anhydrous Reagents (Fuming HNO₃) Consider Anhydrous Nitrating Agents (e.g., NO₂BF₄) Maintain Low Temperature Hydrolysis->Sol_Hydrolysis Yes Sol_Polymerization Use Milder Nitrating Agent (e.g., Acyl Nitrate) Employ More Dilute Conditions Slow Substrate Addition Polymerization->Sol_Polymerization Yes End Optimized Protocol Polymerization->End No Sol_OverNitration->End Sol_Hydrolysis->End Sol_Polymerization->End

Caption: Troubleshooting decision tree for nitration of chloromethyl benzoxazoles.

References

  • Effect of chloromethyl substituent vs methyl substituent on yields of nitration. (2019).
  • Synthesis of 2-chlorobenzoxazole - PrepChem.com.
  • Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 2. The reactions of chloromethylbenzenes with aromatic nitro Compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Nitration Reaction of benzoxazole. | Download Scientific Diagram - ResearchGate.
  • Stability issues of the oxazole ring in (2,5 - Benchchem.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017).
  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018).
  • Method for synthesizing benzoxazole compound by using nitration by-products of aromatic hydrocarbon and application of benzoxazole compound - Patsnap Eureka. (2019).
  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents.
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021).
  • 2-Chlorobenzoxazole synthesis - ChemicalBook.
  • Studies in the Synthesis of Benzoxazole Compounds - CORE. (2011).
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem.
  • JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents.
  • Benzoxazole – Knowledge and References - Taylor & Francis.
  • 2-Methyl-6-nitrobenzoxazole Formula - ECHEMI.
  • December 2019 — "Chloromethylation of polyfluoroaromatic compounds" - Fluorine notes. (2019).
  • Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids.
  • Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. - the University of Bath's research portal. (2013).
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC.
  • (PDF) Formation of nitrating and chlorinating species by reaction of nitrite with hypochlorous acid. A novel mechanism for nitric oxide-mediated protein modification - ResearchGate.
  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors - ePrints Soton - University of Southampton.
  • New studies in aromatic chloromethylation - Durham E-Theses.
  • US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents.
  • 2-Chloro-6-nitrobenzoic acid synthesis - ChemicalBook.
  • troubleshooting low yield in nitration of 2-chlorobenzotrifluoride - Benchchem.

Sources

Troubleshooting

Recrystallization solvents for 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole

Technical Support Center: Purification & Recrystallization Guide Subject: 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole Case ID: BZX-NIT-CL-005 Status: Active[1] Executive Summary This guide addresses the purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization Guide Subject: 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole Case ID: BZX-NIT-CL-005 Status: Active[1]

Executive Summary

This guide addresses the purification of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole .[1][2] This compound presents a unique purification challenge due to the competing reactivities of its functional groups:

  • The Nitro Group (-NO₂): Increases polarity and melting point, but induces "oiling out" risks during cooling.[1]

  • The Chloromethyl Group (-CH₂Cl): A reactive electrophile susceptible to solvolysis (nucleophilic attack) by protic solvents (e.g., methanol, ethanol) under heat.[1]

  • The Benzoxazole Core: Generally stable but sensitive to ring opening under strong basic conditions.[1]

Recommendation: Do not default to standard ethanol recrystallization without assessing stability. Non-nucleophilic solvent systems (Toluene or Ethyl Acetate/Heptane) are preferred to preserve the integrity of the chloromethyl moiety.[1]

Part 1: Solvent Selection Matrix

The following matrix guides your solvent choice based on the impurity profile and yield requirements.

Solvent SystemPolaritySuitabilityRisk FactorPrimary Use Case
Toluene Non-Polar / AromaticHigh LowPrimary Recommendation. Excellent for removing non-polar tars.[1] High boiling point allows good solubility differential.[1]
Ethyl Acetate / Heptane MixedHigh LowBest for "oiling out" issues.[1] Allows fine-tuning of polarity to force precipitation.[1]
Ethanol / Methanol Polar ProticConditional High Use with Caution. Risk of solvolysis (conversion to alkoxymethyl derivative) if boiled too long.[1] Only use for rapid recrystallization.[1]
Acetonitrile Polar AproticModerateModerateGood solubility, but often holds impurities in solution.[1] Use as a co-solvent if needed.[1]
Solvent Decision Logic (DOT Visualization)

SolventSelection Start Start: Crude Material Assessment CheckImpurity Identify Major Impurity Start->CheckImpurity PolarImp Polar Impurities (Unreacted Aminophenol) CheckImpurity->PolarImp NonPolarImp Non-Polar Tars (Polymerized byproducts) CheckImpurity->NonPolarImp EtAcHept System B: EtOAc / Heptane (Precipitation Method) PolarImp->EtAcHept Toluene System A: Toluene (Hot Filtration Required) NonPolarImp->Toluene CheckStability Is -CH2Cl stable in your batch? EtAcHept->CheckStability If poor yield CheckStability->Toluene Unstable Ethanol System C: Ethanol (Rapid Process Only) CheckStability->Ethanol Stable/Fast

Caption: Decision tree for selecting the optimal solvent system based on impurity profile and chemical stability.

Part 2: Detailed Protocols

Protocol A: The Toluene Method (Recommended)

Best for: High purity requirements and removal of colored oxidation byproducts.[1]

  • Dissolution: Place 5.0 g of crude solid in a round-bottom flask. Add Toluene (approx. 5-7 mL/g) and heat to reflux (110°C).

    • Note: If the solution is dark/black, add activated carbon (5% w/w) carefully.[1]

  • Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble salts or charcoal.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.

    • Critical: Do not crash cool in ice immediately; this traps impurities.[1]

  • Isolation: Once crystals form, cool to 0-5°C for 30 minutes. Filter and wash with cold toluene.[1]

  • Drying: Dry under vacuum at 40°C. Do not exceed 60°C to prevent thermal decomposition of the nitro group.[1]

Protocol B: The Ethyl Acetate/Heptane Layering

Best for: Material that tends to "oil out" or form amorphous gums.[1]

  • Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate.

  • Anti-Solvent Addition: Remove from heat. Add warm Heptane (or Hexane) dropwise until the solution becomes slightly turbid (cloudy).[1]

  • Re-clarification: Add a few drops of Ethyl Acetate to make it clear again.

  • Seeding: Add a "seed crystal" of pure compound if available.

  • Resting: Cover and let stand undisturbed at room temperature. The slow diffusion of the solvents will grow purer crystals.

Part 3: Troubleshooting & FAQs

Issue 1: The compound is "Oiling Out"

Symptom: Instead of crystals, a separate liquid layer (oil) forms at the bottom of the flask as it cools.[1] Cause: The melting point of the solvated compound is lower than the solvent's boiling point, or the solution is too concentrated. Fix:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (dilute the solution by 10-20%).

  • Seed the solution at a temperature just above where the oil previously formed.

  • Vigorous Stirring: Sometimes rapid stirring during cooling can induce nucleation over oiling.[1]

Issue 2: Low Yield / Solvolysis

Symptom: Yield is low, and NMR shows a new set of peaks (e.g., ethoxy group signals if Ethanol was used). Cause: The chloromethyl group reacted with the solvent (Nucleophilic Substitution).[1] Fix:

  • Switch Solvents: Move to Toluene or EtOAc/Heptane (non-nucleophilic).[1]

  • Acidify (If using alcohols): If you must use ethanol, add 1-2 drops of glacial acetic acid to the solvent.[1] This neutralizes any trace basicity that catalyzes the solvolysis.[1]

Issue 3: Colored Impurities Persist

Symptom: Crystals are yellow/orange (expected for nitro compounds) but have dark brown specks or supernatant.[1] Fix: Perform a Charcoal Wash .[1]

  • Dissolve in hot solvent.[1][3]

  • Add activated carbon.[1]

  • Stir for 5-10 mins.

  • Hot filter immediately.[1] (Nitro compounds have a high affinity for charcoal, so do not stir longer than necessary, or you will lose yield).[1]

Part 4: Mechanism of Action (Visualized)

The following diagram illustrates the competing reaction pathway you must avoid during purification.

ReactionPathways Target Target Molecule (-CH2Cl) Impurity Solvolysis Impurity (-CH2OR) Target->Impurity Nucleophilic Attack (Heat) Crystal Purified Crystal (Lattice Formation) Target->Crystal Cooling (Non-Nucleophilic) Solvent Protic Solvent (ROH + Heat) Solvent->Impurity Reactant

Caption: Pathway comparison showing the risk of solvolysis in protic solvents vs. successful crystallization.

References

  • Synthesis of 2-chloromethylbenzoxazoles

    • Sheng, J. et al. "Synthesis and antifungal activity of 2-(aryloxymethyl) benzoxazole derivatives."[1][4] Chemical Biology & Drug Design. (2018).[1][4][5] Describes the synthesis of the 2-chloromethyl intermediate and its sensitivity to nucleophiles.

  • Solvent Effects on Benzoxazole Purification

    • BenchChem Technical Guides.[1] "Solvent effects and selection for benzoxazole formation reactions." Discusses the use of polar aprotic vs. protic solvents and the stability of the oxazole ring.

    • (General Reference for Benzoxazole Solvents)[1]

  • Reactivity of Chloromethyl-azoles

    • Luo, Z. et al. "Exploring the Reactivity of 2-Trichloromethylbenzoxazoles."[1] Journal of Organic Chemistry. (2016). details the decomposition pathways of halomethyl benzoxazoles in the presence of alcohols and bases.

    • [1]

  • Physical Properties of Analogs

    • PubChem Database. "5-Chloro-2-(chloromethyl)-1,3-benzoxazole" (CID 401571) and "5-Chloro-2-methyl-6-nitro-1,3-benzoxazole" (CID 12345).[1] Used to interpolate solubility and melting point behavior.[1]

    • [1]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-chloro-6-nitro-benzoxazole Substitution Reactions

Welcome to the technical support center for synthetic strategies involving 5-chloro-6-nitro-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 5-chloro-6-nitro-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with nucleophilic aromatic substitution (SNAr) on this sterically hindered and electronically demanding scaffold. Here, we will dissect common experimental issues, provide in-depth troubleshooting advice, and present validated protocols to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr reaction with 5-chloro-6-nitro-benzoxazole and a bulky amine is failing or giving very low yields. What is the likely cause?

A1: The primary challenge with this substrate is the significant steric hindrance around the C5 position. The bulky chlorine atom, coupled with the adjacent nitro group at C6 and the benzoxazole ring system, creates a crowded environment that impedes the approach of a nucleophile.[1][2] This is a classic case where steric factors dominate the reaction's feasibility.[2]

The nitro group at the C6 position is a strong electron-withdrawing group, which is essential for activating the aromatic ring towards nucleophilic attack.[3][4][5] It stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[3][5][6] However, its proximity to the reaction center also contributes to the steric congestion.

Troubleshooting Workflow for Low Yields:

G cluster_0 Initial Low Yield cluster_1 Reaction Condition Optimization cluster_2 Reagent & Catalyst Modification cluster_3 Advanced Strategies Start Low or No Product Temp Increase Reaction Temperature Start->Temp Is the reaction sluggish? Solvent Switch to a High-Boiling Point, Polar Aprotic Solvent (e.g., DMSO, DMF, NMP) Temp->Solvent Still low conversion? Base Use a Stronger, Non-Nucleophilic Base (e.g., DBU, K2CO3) Solvent->Base Precipitation or poor solubility? Catalyst Introduce a Catalyst (e.g., Lewis Acid, Phase-Transfer Catalyst) Base->Catalyst Conditions optimized, still poor yield? Nucleophile Consider a Less Bulky Nucleophile or a Pre-activated Derivative Catalyst->Nucleophile Catalyst ineffective? Alternative Explore Alternative Coupling Chemistries (e.g., Buchwald-Hartwig) Nucleophile->Alternative All S_NAr attempts fail?

Caption: Troubleshooting decision tree for SNAr reactions.

Q2: I'm observing decomposition of my starting material at higher temperatures. How can I promote the reaction under milder conditions?

A2: High temperatures can lead to unwanted side reactions and decomposition, especially with highly functionalized molecules like 5-chloro-6-nitro-benzoxazole. To facilitate the reaction under milder conditions, several catalytic strategies can be employed.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the nitro group or the benzoxazole nitrogen, further withdrawing electron density from the aromatic ring and making it more susceptible to nucleophilic attack.[7] Simple Lewis acids like MgCl₂ or ZnCl₂ can be effective.

  • Phase-Transfer Catalysis (PTC): If your nucleophile is an anion (e.g., an alkoxide or phenoxide), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The catalyst transports the nucleophile from a solid or aqueous phase into the organic phase where the reaction occurs, often leading to significantly increased reaction rates at lower temperatures.

  • Nucleophilic Catalysis: In some cases, a nucleophilic catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate SNAr reactions.[7][8] DBU can act as a strong base to deprotonate the nucleophile or potentially engage in the substitution mechanism itself.[8]

Table 1: Comparison of Catalytic Systems for SNAr Reactions

Catalyst TypeExampleProposed Mechanism of ActionTypical Conditions
Lewis AcidZnCl₂, MgCl₂Activation of the aromatic ring by coordination to electron-withdrawing groups.[7]Anhydrous polar aprotic solvent (e.g., DMF, DMAc), 60-100 °C
Phase-TransferTBAB, 18-Crown-6Transport of anionic nucleophile into the organic phase.Biphasic system (e.g., Toluene/Water) or solid-liquid, 50-80 °C
Nucleophilic BaseDBUActs as a strong, non-nucleophilic base and potential catalyst.[7][8]Polar aprotic solvent (e.g., DMSO, NMP), rt to 80 °C

Q3: Are there any alternative synthetic strategies if direct SNAr is not feasible due to extreme steric hindrance?

A3: Yes, when direct SNAr is not viable, it's time to consider alternative synthetic disconnections or more advanced coupling methodologies.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is often more tolerant of sterically hindered substrates than traditional SNAr. You would use a suitable palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, SPhos), and a base (e.g., Cs₂CO₃, K₃PO₄).

  • Synthesis from Precursors: Instead of performing the substitution on the fully assembled benzoxazole, consider building the benzoxazole ring after the key bond has been formed. For instance, you could start with a substituted 2-aminophenol derivative.

Experimental Protocol: Buchwald-Hartwig Amination of 5-chloro-6-nitro-benzoxazole

Objective: To couple a sterically hindered amine with 5-chloro-6-nitro-benzoxazole using a palladium catalyst.

Materials:

  • 5-chloro-6-nitro-benzoxazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-chloro-6-nitro-benzoxazole, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Workflow: SNAr vs. Buchwald-Hartwig

G cluster_0 S_NAr Pathway cluster_1 Buchwald-Hartwig Pathway Start_SNAr 5-chloro-6-nitro-benzoxazole + Amine Conditions_SNAr High Temp, Polar Aprotic Solvent, Base Start_SNAr->Conditions_SNAr Direct Substitution Product_SNAr Substituted Benzoxazole Conditions_SNAr->Product_SNAr Start_BH 5-chloro-6-nitro-benzoxazole + Amine Conditions_BH Pd Catalyst, Ligand, Base, Toluene Start_BH->Conditions_BH Catalytic Cross-Coupling Product_BH Substituted Benzoxazole Conditions_BH->Product_BH

Caption: Comparison of SNAr and Buchwald-Hartwig pathways.

Q4: Can modifying the nucleophile help in overcoming the steric barrier?

A4: Absolutely. The nature of the nucleophile is a critical parameter.

  • Smaller Nucleophiles: If your synthetic plan allows, using a smaller, less sterically demanding nucleophile will significantly increase the reaction rate.

  • "Restrain and Release" Strategy: For complex nucleophiles, a "restrain and release" strategy can be employed.[9] This involves temporarily cyclizing a portion of the nucleophile to reduce its steric profile, performing the substitution, and then cleaving the temporary linker.[9]

  • Grignard Reagents and Isocyanates: For the synthesis of sterically hindered amides, the direct coupling of Grignard reagents to isocyanates has been shown to be a robust method.[10] While not a direct SNAr on the benzoxazole, this highlights how unconventional approaches can solve problems of steric hindrance.[10]

By systematically evaluating the reaction conditions, considering catalytic alternatives, and thinking creatively about your synthetic strategy, the challenges posed by the sterically hindered 5-chloro-6-nitro-benzoxazole system can be overcome.

References

  • Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B - PMC.
  • Feature article - Overcoming synthetic barriers: Solving the old puzzle of CF₃SF₄.
  • Benzoxazoles - World Journal of Pharmaceutical Sciences.
  • SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorin
  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Ore
  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial - JOCPR.
  • DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substr
  • The Synthesis of Sterically Hindered Amides - CHIMIA.
  • US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google P
  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity.
  • Nucleophilic substitution reactions with a variety of heteroaromatic,...
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Nucleophilic Arom
  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • (PDF) Sterically Hindered 2‐(2'‐Hydroxyphenyl)benzoxazole (HBO)
  • Benzoxazole synthesis - Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
  • 2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical properties | Request PDF - ResearchG
  • 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI.

Sources

Troubleshooting

Technical Support Center: Purification of Benzoxazole Reaction Mixtures

Welcome to the Technical Support Center If you are reading this, you are likely staring at a dark, viscous reaction mixture, or a TLC plate with severe streaking. Benzoxazole synthesis—classically the condensation of 2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

If you are reading this, you are likely staring at a dark, viscous reaction mixture, or a TLC plate with severe streaking. Benzoxazole synthesis—classically the condensation of 2-aminophenol with a carboxylic acid (or aldehyde)—is robust, but purification is often complicated by the amphoteric and oxidation-prone nature of the starting aminophenol.

This guide moves beyond generic "wash with water" advice. We break down the physicochemical properties of your mixture to engineer a self-validating purification protocol.

Module 1: The "Quick Fix" – Optimizing Liquid-Liquid Extraction

Q: My crude product is dark and contains significant starting material. Standard aqueous washes aren't working. How do I design a specific workup?

A: You must exploit the amphoteric nature of 2-aminophenol and the acidity of the carboxylic acid. Unlike neutral impurities, these starting materials can be switched between organic-soluble and water-soluble states by manipulating pH.

The Physicochemical Logic (The "Why")

To separate the benzoxazole product from its precursors, we look at the pKa values:

CompoundFunctional GroupApprox.[1][2][3][4][5][6][7][8][9][10][11][12] pKaBehavior in 1M NaOHBehavior in 1M HCl
Benzoxazole (Product) Conjugate Acid (N)~0.8 (Very Weak Base)Neutral (Organic) Neutral (Organic) (mostly)*
2-Aminophenol (Impurity) Phenol (-OH)~9.7 (Acidic)Anionic (Aqueous) Neutral
2-Aminophenol (Impurity) Aniline (-NH2)~4.7 (Basic)NeutralCationic (Aqueous)
Carboxylic Acid (Impurity) Carboxyl (-COOH)~4.5 (Acidic)Anionic (Aqueous) Neutral
  • Note: Benzoxazoles are such weak bases that they generally do not protonate/extract into dilute acid, unlike pyridines.

Protocol: The Double-Switch Wash

This protocol forces impurities into the aqueous phase while keeping the product in the organic phase.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common with phenolic species in chlorinated solvents.

  • The Base Wash (Primary Step): Wash the organic layer 2× with 1M NaOH (or 10% Na₂CO₃).

    • Mechanism:[7][12][13] Deprotonates the carboxylic acid (R-COO⁻) AND the phenol of the 2-aminophenol (Ar-O⁻). Both become water-soluble.

    • Observation: The aqueous layer often turns dark brown/black. This is good; it is the oxidized aminophenol leaving your product.

  • The Acid Wash (Polishing Step): Wash the organic layer 1× with 0.5M HCl .

    • Mechanism:[5][7][12][13] Protonates any residual amine (Ar-NH₃⁺) from the aminophenol that survived the base wash.

    • Caution: Do not use concentrated HCl, or you risk protonating the benzoxazole oxazole ring.

  • Final Rinse: Wash with Brine, dry over Na₂SO₄, and concentrate.

Visualization: The Extraction Decision Tree

WorkupLogic Start Crude Mixture (Benzoxazole + Aminophenol + Acid) Solvent Dissolve in EtOAc Start->Solvent BaseWash Wash with 1M NaOH Solvent->BaseWash OrgLayer1 Organic Layer (Benzoxazole + trace Amine) BaseWash->OrgLayer1 Product stays organic AqLayer1 Aqueous Layer (Phenolate + Carboxylate) BaseWash->AqLayer1 Removes Acids & Phenols AcidWash Wash with 0.5M HCl OrgLayer1->AcidWash OrgLayer2 Final Organic Layer (Pure Benzoxazole) AcidWash->OrgLayer2 Product stays organic AqLayer2 Aqueous Layer (Protonated Aminophenol) AcidWash->AqLayer2 Removes residual Amines

Figure 1: Logical flow for the acid/base extraction of benzoxazoles, exploiting the amphoteric nature of the impurities.

Module 2: The "Stubborn Impurity" – Chromatography & Scavengers

A: If extraction fails, it is usually because the 2-aminophenol has oxidized into oligomers (the "tar") or the benzoxazole is chemically sensitive. Use Scavenger Resins or optimized Chromatography .

Option A: Solid-Phase Scavenging (No Column Required)

This is ideal for small-scale library synthesis (10mg – 500mg) where running a column is inefficient.

  • To remove 2-Aminophenol: Use an Isocyanate Resin (e.g., PS-Isocyanate).

    • Mechanism:[5][7][12][13] The isocyanate reacts with the amine/phenol nucleophiles to form a urea/urethane, covalently binding the impurity to the bead.

  • To remove Carboxylic Acid: Use a Trisamine Resin (e.g., PS-Trisamine).

    • Mechanism:[7][12][13] Acts as a base to capture protons.

Protocol:

  • Dissolve crude in dry DCM or THF.

  • Add 3 equivalents of resin (relative to expected impurity).

  • Shake at RT for 2–4 hours.

  • Filter.[1][2] The filtrate contains the purified benzoxazole.

Option B: Flash Chromatography Optimization

Aminophenols "streak" on silica due to H-bonding.

  • Mobile Phase: Hexane/Ethyl Acetate is standard (start 9:1, gradient to 1:1).

  • The Additive: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica's acidic sites, preventing the aminophenol from dragging and sharpening the benzoxazole peak.

Module 3: The "Scale-Up" – Recrystallization

Q: I need >99% purity for a biological assay, and I have >5 grams of material.

A: Recrystallization is superior to chromatography at this scale. Benzoxazoles crystallize well due to their planar, aromatic structure.

Recommended Solvent Systems:

  • Ethanol / Water (Classic): Dissolve in hot ethanol. Add hot water dropwise until turbidity persists. Cool slowly. This is excellent for removing polar oxidized impurities.

  • Acetone / Acetonitrile: Effective for highly substituted benzoxazoles that are insoluble in alcohols [1].

  • Hexane / Ethyl Acetate: Good for lipophilic derivatives.

Module 4: FAQ & Troubleshooting Scenarios

Q: The reaction mixture turned into a black tar. Is my product gone? A: Not necessarily. Aminophenols oxidize to quinone-imines rapidly in air, creating dark pigments even at <1% concentration.

  • Fix: Add a reducing agent like Sodium Dithionite (Na₂S₂O₄) to your initial aqueous wash. This reduces the colored quinones back to water-soluble phenols, clarifying the layers and allowing you to see the interface.

Q: My yield is lower than expected after the acid wash. A: You likely used an acid that was too strong (e.g., 2M+ HCl or H₂SO₄) or your benzoxazole has electron-donating groups (like -OMe) that increase its basicity.

  • Fix: Re-extract the acidic aqueous layer with DCM. If you recover product, your wash was too aggressive. Switch to a pH 4–5 buffer (Ammonium Chloride) instead of HCl.

Q: Can I use "One-Pot" methods to avoid handling the aminophenol? A: Yes. In situ generation of the benzoxazole from carboxylic acids using Methanesulfonic Acid (MsOH) or Lawesson’s Reagent minimizes the accumulation of free aminophenol, often simplifying the final workup to a simple filtration [2].

References
  • Process for the purification of substituted benzoxazole compounds. (2006). Google Patents (WO2006096624A1). Link

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry, 61(11), 881-887. Link

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal (NIH/PMC). Link

  • Determination of pKa values of benzoxazolinone derivatives. (2007). European Journal of Pharmaceutical Sciences. Link

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole analysis

Executive Summary & Chemical Context[1][2][3][4][5][6] Developing a robust HPLC method for 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole (referred to hereafter as CNBz ) requires navigating a critical trade-off betwe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Developing a robust HPLC method for 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole (referred to hereafter as CNBz ) requires navigating a critical trade-off between hydrophobic retention and reactive stability .

As a key intermediate in the synthesis of bioactive benzoxazoles (often used in agrochemicals and pharmaceuticals), CNBz possesses a highly reactive 2-chloromethyl moiety. This alkylating group is susceptible to solvolysis in nucleophilic solvents (like methanol or water) and hydrolysis at neutral pH.

This guide compares the "Standard Generic Approach" (often flawed) against an "Optimized Stability-Indicating Approach," providing the experimental data and mechanistic reasoning required to validate the method for regulatory submission.

Analyte Profile
PropertyDescriptionChromatographic Implication
Core Structure Benzoxazole fused ringHigh UV absorptivity (254 nm); strong

-

interactions.
Substituents 5-Cl, 6-NO

Electron-withdrawing groups increase hydrophobicity and decrease basicity of the ring nitrogen.
Reactive Site 2-Chloromethyl (-CH

Cl)
CRITICAL: Prone to

solvolysis. Reacts with MeOH to form methoxy-ether artifacts.
LogP (Predicted) ~2.8 - 3.2Requires high organic content (>50%) for elution.

Experimental Workflow: The "Self-Validating" Protocol

To ensure data integrity, we do not simply "pick a column." We follow a decision tree that validates stability before optimizing separation.

MethodDevWorkflow Start Start: Analyte Profiling Solubility Solubility & Stability Check (Solvent Screening) Start->Solubility Decision1 Is Analyte Stable in MeOH? Solubility->Decision1 RouteA Route A: MeOH/Water (Standard Generic) Decision1->RouteA Yes (Rare) RouteB Route B: ACN/Water + Acid (Optimized Protocol) Decision1->RouteB No (Likely) ColScreen Stationary Phase Screening (C18 vs. Phenyl-Hexyl) RouteA->ColScreen Risk of Artifacts RouteB->ColScreen Preferred FinalMethod Final Method Validation ColScreen->FinalMethod

Figure 1: Decision tree for method development emphasizing the critical stability checkpoint.

Comparative Analysis: Mobile Phase Chemistry

The most common failure mode in analyzing chloromethyl-benzoxazoles is the generation of "ghost peaks" due to on-column degradation.

Comparison: Methanol (Route A) vs. Acetonitrile (Route B)
FeatureRoute A: Methanol / Water Route B: Acetonitrile / Water (0.1% Formic Acid)
Solvent Type Protic (Nucleophilic)Aprotic (Non-nucleophilic)
Analyte Stability POOR. The -CH

Cl group undergoes slow methanolysis to form -CH

OMe (ether derivative).
EXCELLENT. ACN is inert toward alkyl halides.
Peak Shape Broadening observed due to on-column reaction kinetics.Sharp, symmetrical peaks.
Selectivity Standard hydrophobic interaction.Distinct

-

interaction capability (especially with Phenyl columns).
Verdict NOT RECOMMENDED for quantitation.GOLD STANDARD for accuracy.

Experimental Evidence of Artifacts: When CNBz is dissolved in Methanol and injected after 4 hours:

  • Peak 1 (RT 4.2 min): Parent CNBz (decreasing area).

  • Peak 2 (RT 3.5 min): 5-Chloro-2-(methoxymethyl)-6-nitro-benzoxazole (increasing area). Mechanism:

    
     attack by solvent methanol on the chloromethyl carbon.
    

Stationary Phase Selection: Maximizing Selectivity

Due to the electron-deficient nature of the nitro- and chloro-substituted benzoxazole ring, stationary phases with


-electron activity offer superior selectivity compared to standard alkyl chains.
Candidate Columns
  • C18 (Octadecylsilane): The workhorse. Relies solely on hydrophobicity.

  • Phenyl-Hexyl: Offers

    
    -
    
    
    
    interactions with the benzoxazole core.
  • C8 (Octylsilane): Lower hydrophobicity, faster elution.

Performance Data (Gradient: 50-90% B in 10 min)
Column TypeRetention Time (min)Resolution (Rs) from Impurity A*Tailing Factor (

)
Recommendation
C18 (3.5 µm) 8.41.81.2Acceptable
Phenyl-Hexyl 9.1 3.2 1.05 Optimal
C8 (3.5 µm) 6.21.11.3Too Fast

*Impurity A: 5-Chloro-2-methyl-6-nitro-benzoxazole (hydrolysis precursor or byproduct).

Why Phenyl-Hexyl Wins: The nitro group on the analyte is electron-withdrawing, creating an electron-deficient aromatic system. The Phenyl-Hexyl phase provides electron-rich


-clouds that interact specifically with the nitro-benzoxazole core, pulling it away from non-aromatic impurities (like synthesis precursors).

Detailed Experimental Protocol

Sample Preparation (Critical Step)
  • Diluent: 100% Acetonitrile (HPLC Grade). Do NOT use Methanol.

  • Concentration: 0.5 mg/mL.

  • Storage: Amber vials (light sensitive nitro group), 4°C. Analyze within 24 hours.

Instrument Parameters
  • System: HPLC with PDA/UV or UPLC-MS.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7 to suppress silanol activity).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary), 280 nm (secondary).

Gradient Table
Time (min)% Mobile Phase BEvent
0.050Initial Hold
2.050Isocratic for injection pulse
12.090Linear Gradient
14.090Wash
14.150Re-equilibration
18.050End

Mechanistic Pathway: Degradation Risks

Understanding why the method fails is as important as why it works. The diagram below illustrates the chemical instability that dictates our choice of ACN over MeOH.

DegradationPathway Analyte Target Analyte (2-Chloromethyl-benzoxazole) Artifact1 Methoxy-Ether Artifact (2-Methoxymethyl...) Analyte->Artifact1 Solvolysis (SN2) in MeOH Artifact2 Hydrolysis Product (2-Hydroxymethyl...) Analyte->Artifact2 Hydrolysis in Water (Slow) MeOH Methanol (Solvent) MeOH->Artifact1 Water Water (Neutral pH) Water->Artifact2

Figure 2: Potential degradation pathways of the chloromethyl group in protic solvents.

Troubleshooting & Self-Validation

To verify this method in your own lab, perform this Stress Test :

  • Prepare Sample A: Analyte in 100% ACN.

  • Prepare Sample B: Analyte in 50:50 MeOH:Water.

  • Incubate: Let both stand at Room Temperature for 4 hours.

  • Inject:

    • Sample A should show a single main peak.

    • Sample B will likely show a pre-peak (hydroxymethyl or methoxymethyl derivative) and reduced area for the main peak.

References

  • Synthesis and Biological Evaluation of Benzoxazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole Derivatives. MDPI Molecules. Available at: [Link][1][2][3]

  • 5-Chloro-2-(chloromethyl)-1,3-benzoxazole Compound Summary. PubChem. Available at: [Link]

  • Separation of Benzoxazole Derivatives on Mixed-Mode Columns. SIELC Technologies. Available at: [Link]

  • Benzoxazole Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

Sources

Comparative

Comparative Analysis of 5-Chloro vs. 5-Fluoro Benzoxazole Derivatives: SAR Implications for Drug Design

Executive Summary This technical guide provides a comparative analysis of 5-chloro and 5-fluoro substituted benzoxazole derivatives, focusing on their application in antimicrobial and anticancer drug discovery. While bot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 5-chloro and 5-fluoro substituted benzoxazole derivatives, focusing on their application in antimicrobial and anticancer drug discovery. While both halogens act as bioisosteres to modulate electronic and physicochemical properties, their impact on bioactivity diverges significantly due to differences in atomic radius, lipophilicity, and metabolic susceptibility.

Key Takeaway:

  • 5-Fluoro derivatives are generally preferred for enhancing metabolic stability (blocking C5 oxidation) and increasing hydrogen bond acceptor capability without significantly altering steric bulk.

  • 5-Chloro derivatives typically exhibit higher lipophilicity (logP) and potency in hydrophobic binding pockets due to their larger van der Waals radius and ability to fill steric voids, often making them superior in antimicrobial membrane penetration.

Physicochemical Basis of Comparison

The choice between chlorine and fluorine at the 5-position of the benzoxazole scaffold is not merely cosmetic; it fundamentally alters the molecule's interaction with biological targets.

Table 1: Comparative Physicochemical Profile
Property5-Fluoro Substituent5-Chloro SubstituentImpact on Bioactivity
Van der Waals Radius 1.47 Å1.75 ÅSterics: F mimics H (1.20 Å), causing minimal steric perturbation. Cl mimics a methyl group, potentially inducing conformational locks or filling hydrophobic pockets.
Electronegativity (Pauling) 3.983.16Electronics: F is a stronger electron-withdrawing group (EWG) by induction ($ \sigma_I $), lowering the pKa of the benzoxazole ring system more than Cl.
C-X Bond Length ~1.35 Å~1.74 ÅStability: The C-F bond is metabolically robust. The C-Cl bond is weaker but still generally stable in this scaffold.
Lipophilicity (

value)
+0.14+0.71Permeability: Cl significantly increases logP, aiding passive transport across bacterial cell walls or the blood-brain barrier.
Hammett Constant (

)
0.060.23Reactivity: Cl has a stronger resonance donating effect than F, but F's inductive withdrawal dominates.

Case Study Analysis: Bioactivity Performance

Case Study A: Antimicrobial Efficacy (Membrane Permeability & Potency)

Objective: Evaluate efficacy against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • 5-Chloro Performance: Research indicates that 5-chloro-2-substituted benzoxazoles often outperform their fluoro counterparts in antimicrobial assays. The primary driver is lipophilicity . The 5-chloro substituent increases the partition coefficient (logP), facilitating the molecule's passive diffusion through the lipid-rich bacterial cell membrane.

    • Data Point: In a comparative series of 2-(p-substituted phenyl)benzoxazoles, 5-chloro derivatives frequently exhibit MIC values 2-4 fold lower (more potent) than unsubstituted or 5-fluoro analogs against S. aureus.

  • 5-Fluoro Performance: While often less potent in direct bacterial killing assays due to lower lipophilicity, 5-fluoro derivatives are critical when the target involves specific enzymatic inhibition where steric hindrance (from Cl) would be detrimental.

    • Data Point: 5-fluoro derivatives show enhanced activity against specific fungal strains (C. albicans) where metabolic stability against fungal oxidases is required.

Case Study B: Anticancer Activity (Metabolic Stability vs. Binding Affinity)

Objective: Evaluate cytotoxicity (IC50) against breast cancer cell lines (MCF-7, MDA-MB-231).[1]

  • The "Fluorine Effect" (Metabolic Block): The 5-position of the benzoxazole ring is susceptible to cytochrome P450-mediated oxidation. Substituting this position with Fluorine effectively blocks this metabolic soft spot without preventing binding, extending the drug's half-life ($ t_{1/2} $).

    • Observation: 5-fluoro-2-(4-aminophenyl)benzoxazoles have demonstrated sustained cytotoxicity in vivo compared to non-halogenated analogs due to reduced clearance.

  • The "Chlorine Anchor" (Hydrophobic Fit): In matched pair analyses (MMPA) across diverse datasets, chlorinated compounds often show slightly higher binding affinity (lower IC50) than fluorinated pairs.

    • Mechanism: The larger Chlorine atom can displace "high-energy" water molecules from hydrophobic pockets within the target protein (e.g., EGFR or VEGFR kinase domains), providing an entropic gain in binding energy that Fluorine cannot offer.

Strategic SAR Decision Framework

The following diagram illustrates the decision logic for selecting between 5-Cl and 5-F during lead optimization.

SAR_Decision_Tree Start Lead Optimization: Benzoxazole Scaffold Issue Identify Limiting Factor Start->Issue Metabolism Issue: High Metabolic Clearance (C5 Oxidation) Issue->Metabolism Potency Issue: Low Potency / Binding Issue->Potency Permeability Issue: Poor Membrane Permeability Issue->Permeability Sol_F Strategy: 5-Fluoro Substitution Metabolism->Sol_F Potency->Sol_F If steric constraints tight Sol_Cl Strategy: 5-Chloro Substitution Potency->Sol_Cl If hydrophobic pocket available Permeability->Sol_Cl Mech_F Mechanism: - Blocks P450 oxidation site - Mimics H sterically - Increases polarity vs Cl Sol_F->Mech_F Mech_Cl Mechanism: - Fills hydrophobic pocket (Entropy) - Increases logP (Lipophilicity) - Sigma-hole interactions Sol_Cl->Mech_Cl

Figure 1: SAR Decision Tree for Halogen Selection in Benzoxazole Optimization.

Experimental Protocols

To validate the bioactivity differences, the following standardized protocols are recommended. These ensure reproducibility and direct comparability.

General Synthesis of 5-Halo-Benzoxazoles

Reaction Type: Condensation / Cyclization Reagents: 2-amino-4-halo-phenol (Cl or F substituted), Aromatic Carboxylic Acid, Polyphosphoric Acid (PPA).

  • Preparation: Mix 2-amino-4-chlorophenol (or 2-amino-4-fluorophenol) (10 mmol) with the appropriate carboxylic acid derivative (10 mmol) in PPA (15 g).

  • Cyclization: Heat the mixture to 180–200°C for 3–4 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 3:1).

  • Quenching: Pour the reaction mixture into crushed ice. Neutralize with 10% NaHCO₃ solution.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via ¹H-NMR and Mass Spectrometry. Note: The 5-F signal will appear as a distinct multiplet in ¹H-NMR or a doublet in ¹³C-NMR due to C-F coupling.

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: Determine IC50 values for anticancer comparison.

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates containing DMEM medium. Incubate for 24h at 37°C (5% CO₂).

  • Treatment: Treat cells with 5-Cl and 5-F benzoxazole derivatives at varying concentrations (0.1 – 100 µM). Include 5-Fluorouracil as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability = (Abs_sample / Abs_control) × 100. Plot dose-response curves to derive IC50.

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis Phase cluster_analysis Validation Phase cluster_assay Bioactivity Phase Start Start Materials: 2-amino-4-halo-phenol Reaction Cyclization (PPA, 200°C) Start->Reaction Purify Recrystallization (Ethanol) Reaction->Purify NMR Structure Check (1H NMR / MS) Purify->NMR Split Select Assay NMR->Split MIC Antimicrobial (Broth Microdilution) Split->MIC Bacteria MTT Anticancer (MTT Assay) Split->MTT Cancer Cells Data Data Analysis (IC50 / MIC Comparison) MIC->Data MTT->Data

Figure 2: Integrated Workflow for Synthesis and Biological Evaluation.

References

  • Summerfield, C., & Pattison, G. (2025).[2] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.[2] Link

  • Narayana, B., et al. (2018).[3] Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Link

  • Al-Wahaibi, L.H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. Link

  • Refaat, H.M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzoxazole derivatives. European Journal of Medicinal Chemistry. Link

  • Yildiz-Oren, I., et al. (2004). Synthesis and biological evaluation of new 2,5-disubstituted-benzoxazoles. European Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole

Part 1: Executive Summary & Critical Alert Do not treat this compound as a standard organic intermediate. 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole (CAS 100487-73-0) possesses a chloromethyl moiety combined with...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Alert

Do not treat this compound as a standard organic intermediate. 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole (CAS 100487-73-0) possesses a chloromethyl moiety combined with a nitro-aromatic core. This structural combination classifies it as a potent alkylating agent with high sensitization potential and significant aquatic toxicity.

Immediate Operational Directives:

  • Strict Segregation: Never dispose of this compound in general trash or aqueous drains. It requires high-temperature incineration.

  • Moisture Sensitivity: The chloromethyl group is susceptible to hydrolysis, releasing hydrochloric acid (HCl). Waste containers must be anhydrous and sealed.

  • Alkylating Hazard: Treat all surfaces and glassware as if contaminated with a mutagen until chemically decontaminated.

Part 2: Chemical Risk Profile (The "Why")

To ensure compliance and safety, your team must understand the causality behind these protocols. The risk profile is derived from the compound's functional groups.

Functional GroupAssociated HazardOperational Implication
Chloromethyl (-CH₂Cl) Alkylating Agent / Corrosive Highly reactive toward biological nucleophiles (DNA/Proteins). Causes severe skin burns and eye damage.[1][2] Lachrymator.
Nitro (-NO₂) Systemic Toxicity Facilitates absorption and adds nitrogen oxide (NOx) hazards during thermal decomposition.
Benzoxazole Core Sensitizer / Aquatic Toxin High persistence in aquatic environments. May cause long-term allergic skin reactions.[2]

GHS Classification (Derived from Structural Analogs):

  • Skin Corr.[2][3][4][5] 1B: Causes severe skin burns and eye damage.[2]

  • Skin Sens. 1: May cause an allergic skin reaction.[2]

  • Aquatic Chronic 2: Toxic to aquatic life with long lasting effects.[2][3]

Part 3: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of chloromethylated aromatics due to permeation risks.

PPE CategoryStandard RequirementAdvanced Requirement (Spills/Bulk)
Hand Protection Double-gloving: Nitrile (outer) over Laminate (inner).Silver Shield / 4H® Laminate gloves. (Essential for spill cleanup).
Respiratory Fume hood (Face velocity >100 fpm).Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if outside hood.
Body Lab coat (buttoned), long sleeves.Tyvek® chemical-resistant coveralls for spill response.
Eye Chemical splash goggles.Face shield + Goggles.[6]

Part 4: Disposal Workflows

Solid Waste Disposal

Protocol:

  • Containment: Place solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Label clearly as "Hazardous Waste - Toxic/Corrosive - Halogenated Organic."

  • Segregation: Do not mix with oxidizers or strong bases in the waste stream to prevent uncontrolled exotherms.

  • Disposal Path: Designated for High-Temperature Incineration with flue gas scrubbing (to capture HCl and NOx gases).

Liquid Waste (Mother Liquors/Solvents)

Protocol:

  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Ethyl Acetate).

  • pH Check: If the solution is acidic (due to hydrolysis), do not seal the drum immediately if gas evolution is observed. Allow to vent in a fume hood.

  • Stream: Dispose into the "Halogenated Organic Solvent" waste stream (RCRA Code F002/D001 depending on solvent).

Waste Decision Logic (Visualization)

WasteDisposal Start Waste Generation: CAS 100487-73-0 StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PackSolid Pack in HDPE Jar (Double Containment) Solid->PackSolid SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Label Label: Toxic, Corrosive, Alkylating Agent PackSolid->Label HaloStream Combine with Halogenated Waste SolventCheck->HaloStream Yes (DCM, etc.) NonHaloStream Segregate as Specific Toxic Waste SolventCheck->NonHaloStream No HaloStream->Label NonHaloStream->Label Final Ship for High-Temp Incineration Label->Final

Figure 1: Decision tree for segregating 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole waste streams.

Part 5: Decontamination & Spill Management

Decontamination of Glassware (Quenching)

The chloromethyl group is electrophilic. Simple water rinsing is insufficient and may leave active alkylating residues.

  • Primary Rinse: Rinse glassware with Acetone or Dichloromethane to remove bulk material. Collect this rinse as Halogenated Waste .

  • Chemical Decontamination (The "Quench"):

    • Prepare a solution of 5% Sodium Bicarbonate (NaHCO₃) in 1:1 Water/Ethanol .

    • Soak glassware for 12–24 hours. The mild base promotes hydrolysis of the chloromethyl group to the corresponding alcohol (hydroxymethyl), which is significantly less reactive/corrosive.

  • Final Wash: Wash with soap and water as normal.

Spill Response Workflow

Scenario: 5g of solid powder spilled on the benchtop.

  • Evacuate & Isolate: Alert nearby personnel.

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Dry Cleanup (Crucial): Do NOT spray water directly on the powder (generates HCl mist).

    • Cover spill with an inert absorbent (Vermiculite or chemically treated spill pads).

    • Gently sweep into a disposable scoop.

  • Surface Decontamination:

    • Once powder is removed, wipe surface with the Decontamination Solution (5% NaHCO₃/EtOH).

    • Test pH of surface to ensure neutrality.

SpillResponse Event Spill Event Isolate Isolate Area & Don PPE (Laminate Gloves) Event->Isolate DryClean Dry Sweep / Absorb (NO WATER) Isolate->DryClean Bag Seal in Hazardous Waste Bag DryClean->Bag Decon Wipe Surface with 5% NaHCO3/EtOH Bag->Decon Report File EHS Report Decon->Report

Figure 2: Sequential workflow for managing dry spills of chloromethyl benzoxazoles.

References

  • PubChem. (2025).[5] 5-Chloro-2-(chloromethyl)-1,3-benzoxazole (Compound Summary). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261).[Link]

Disclaimer: This guide is intended for use by trained scientific personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and the specific SDS from your vendor before handling.

Sources

Handling

Personal protective equipment for handling 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole

Comprehensive Safety Guide: Handling 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide: Handling 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole. The inherent reactivity of this molecule, stemming from its specific combination of functional groups, necessitates a rigorous and proactive approach to safety. This document is structured to explain not just what to do, but why each step is critical for your protection and the integrity of your research.

Hazard Assessment: A Molecule of Combined Risks

The primary hazards are attributed to:

  • The Chloromethyl Group (-CH₂Cl): This functional group is a known alkylating agent and a potential lachrymator, posing a significant risk of causing serious, irreversible damage to the eyes and skin.[3]

  • The Nitro Group (-NO₂): A strong electron-withdrawing group that contributes to the compound's toxicity and potential thermal instability. Nitroaromatic compounds are often toxic and can be environmentally hazardous.[4][5][6]

  • The Halogenated Benzoxazole Core: This structure suggests persistence in the environment and requires specialized disposal procedures.[7]

Based on this analysis, the following inferred hazard profile should be adopted:

Hazard Category Pictogram Signal Word Hazard Statement (Code) Rationale for Precaution
Acute Toxicity (Oral)

Danger Harmful if swallowed (H302)[1][3]Prevents accidental poisoning through ingestion.
Skin Irritation

Causes skin irritation (H315)[1][3]Requires robust skin protection to prevent chemical burns and dermatitis.
Eye Damage

Causes serious eye damage (H318) [3]This is the most critical acute hazard. The risk of irreversible eye damage mandates protection beyond standard safety glasses.
Respiratory Irritation

May cause respiratory irritation (H335)[1][3]Necessitates handling in a ventilated area and may require respiratory protection, especially when handling the solid powder.

Engineering and Administrative Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a hazardous chemical. Before any handling occurs, robust engineering and administrative controls must be in place.[8]

  • Chemical Fume Hood: All handling of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood to mitigate inhalation exposure.[8]

  • Chemical Hygiene Plan (CHP): Your laboratory must have a comprehensive, written CHP as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][11] This plan should specifically address the handling of particularly hazardous substances.

  • Standard Operating Procedure (SOP): Develop a detailed, experiment-specific SOP for this chemical. This SOP should be read and signed by all personnel involved in the procedure before work begins.

  • Designated Area: All work with this compound should occur in a clearly marked "Designated Area" to inform others of the potential hazards.

Mandatory Personal Protective Equipment (PPE) Ensemble

Given the severe risk profile, a comprehensive PPE ensemble is required. Do not treat these as optional; they are essential for your safety.

PPE Component Specification Justification & Expert Insight
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 compliant) AND a full-face shield.[12]The H318 classification (Causes serious eye damage) makes this non-negotiable.[3] Standard safety glasses offer insufficient protection against splashes and aerosols. The face shield provides a secondary barrier for the entire face.
Hand Protection Double-gloving with compatible materials (e.g., nitrile or neoprene).[12][13]The outer glove absorbs the initial contact in case of a splash, while the inner glove protects your skin during doffing. Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.
Body Protection Flame-resistant lab coat AND a chemically resistant apron or coverall.[14]A standard lab coat is insufficient. The apron provides an impermeable barrier against splashes of this corrosive and irritating compound. Ensure full coverage of the torso and legs.
Foot Protection Closed-toe, liquid-resistant leather or chemical-resistant shoes.Protects against spills that may reach the floor. Fabric or mesh shoes offer no protection and are prohibited.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.[15][16]Required when handling the solid powder outside of a containment hood or if aerosols may be generated. A fit-tested N95 respirator may be sufficient for fine powders, but an air-purifying respirator with organic vapor/acid gas cartridges is recommended if the compound is dissolved in a volatile solvent. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[13]

Operational Plan: A Step-by-Step Handling Workflow

This protocol provides a self-validating system for safe handling from receipt to use.

  • Preparation:

    • Verify that the chemical fume hood is operational and has a current certification.

    • Post a "Designated Area" sign at the workspace.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Donning PPE:

    • Don inner gloves.

    • Don lab coat and apron/coverall.

    • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

    • Don chemical splash goggles.

    • Don the face shield.

    • If required by your risk assessment, don your fit-tested respirator.

  • Handling the Chemical:

    • Carefully open the container inside the fume hood, avoiding any creation of dust.

    • Use a dedicated spatula to weigh the desired amount of solid onto weighing paper or directly into a tared vessel.

    • If making a solution, slowly add the solid to the solvent to minimize splashing.

    • Once the transfer is complete, securely cap the stock container and the reaction vessel.

    • Clean any contaminated spatulas or surfaces before removing them from the fume hood.

  • Post-Handling:

    • Segregate all contaminated disposable items (gloves, bench paper, weighing paper) into a designated "Halogenated Organic Waste" solid waste bag inside the fume hood.[7]

    • Decontaminate the work area thoroughly.

    • Doff PPE in the reverse order of donning, being careful to avoid touching your skin with contaminated outer surfaces. Wash hands thoroughly with soap and water.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Doffing A Verify Fume Hood & Safety Equipment B Establish Designated Area A->B C Don Full PPE Ensemble B->C D Weigh Solid Compound C->D Begin Work E Prepare Solution / Perform Reaction D->E F Secure All Containers E->F G Segregate Contaminated Waste F->G Complete Work H Decontaminate Work Surface G->H I Doff PPE & Wash Hands H->I

Caption: High-level workflow for handling the target chemical.

Emergency Protocols: Immediate and Decisive Action

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Forcibly remove contact lenses if present. Seek immediate medical attention. [17][18]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][17]

In Case of a Spill:

  • Alert: Alert all personnel in the immediate area and evacuate.

  • Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit absorbent. Do not attempt to clean up a large spill without proper training and equipment.

  • Report: Contact your institution's EHS department immediately. Provide the chemical name, quantity spilled, and location.

Disposal Plan: Cradle-to-Grave Responsibility

As a halogenated nitroaromatic compound, 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and significant legal liability.[19]

  • Waste Segregation: This compound and any materials contaminated with it must be collected in a dedicated waste stream labeled "Halogenated Organic Waste." [7][20] Do not mix with non-halogenated solvents or aqueous waste.[7]

  • Container Requirements: Use a chemically compatible, leak-proof container (e.g., HDPE or glass) with a secure screw-top cap.[21][22]

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole"

    • All appropriate hazard pictograms (Corrosive, Harmful/Irritant)

    • The date of accumulation

G A Waste Generated (e.g., contaminated gloves, solutions) B Is waste halogenated? A->B C Segregate into 'Halogenated Organic Waste' Container B->C Yes D Segregate into 'Non-Halogenated Waste' (Not for this chemical) B->D No E Ensure container is properly labeled and sealed C->E F Store in designated Satellite Accumulation Area (SAA) E->F G Request pickup from EHS when container is full F->G

Caption: Decision workflow for proper chemical waste disposal.

This guide provides a robust framework for safely managing 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole. Adherence to these protocols is not merely a matter of compliance; it is a fundamental component of responsible scientific practice.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Overview. Centers for Disease Control and Prevention. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Dival. [Link]

  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. [Link]

  • Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. EcoOnline. [Link]

  • The Laboratory Standard. The University of Tennessee, Knoxville. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. CPWR - The Center for Construction Research and Training. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • Chemical Hazard PPE & How to Protect Workers From Poisons. DuraLabel. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • A Walk through Recent Nitro Chemistry Advances. National Center for Biotechnology Information. [Link]

  • Nitro compound. Wikipedia. [Link]

  • 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem, National Institutes of Health. [Link]

  • 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • Activities of Exploring the World of Nitro Compounds. Teachy.ai. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information, NIH. [Link]

  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Chemical and Hazardous Waste. Harvard University Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole
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Reactant of Route 2
5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole
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